SAHM1
Description
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Properties
Molecular Formula |
C94H162N36O23S |
|---|---|
Molecular Weight |
2196.6 g/mol |
IUPAC Name |
(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)/b13-12-/t51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,93-,94+/m0/s1 |
InChI Key |
BMPJJKUDYSZGHF-POLBPDEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@]1(CCC/C=C\CCC[C@@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCNC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CCNC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SAHM1 in Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved cellular communication system crucial for regulating cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 receptor are prevalent. The core of Notch signaling involves the formation of a nuclear transcriptional activation complex composed of the intracellular domain of the Notch receptor (ICN), the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPj), and a Mastermind-like (MAML) coactivator. The development of inhibitors that can effectively and specifically target this pathway holds significant therapeutic promise.
This technical guide focuses on SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1), a synthetic, cell-permeable peptide designed to directly inhibit the Notch transactivation complex. This compound represents a novel class of therapeutics that target protein-protein interactions within the nucleus, offering a more specific mode of action compared to traditional gamma-secretase inhibitors (GSIs) that can have off-target effects. This document provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
This compound: Peptide Structure and Properties
This compound is a stabilized alpha-helical peptide derived from the MAML1 protein, the key coactivator in the Notch signaling pathway. To enhance its cell permeability and metabolic stability, this compound is engineered with a hydrocarbon staple. This modification locks the peptide into its bioactive α-helical conformation, allowing it to effectively mimic the binding interface of MAML1.
| Property | Value | Reference |
| Sequence | Ac-β-Ala-AERLRRRIXLCRXHHST-NH2 (X = (S)-2-(4-pentenyl)alanine, stapled at positions 9 and 13) | |
| Molecular Weight | 2196.58 g/mol | |
| Formula | C94H162N36O23S |
Mechanism of Action: Competitive Inhibition of the Notch Transactivation Complex
The primary mechanism of action of this compound is the disruption of the Notch transcriptional activation complex. In canonical Notch signaling, the intracellular domain of Notch (ICN) translocates to the nucleus upon receptor activation. There, it forms a ternary complex with the DNA-binding protein CSL and a MAML coactivator. This complex then recruits other transcriptional machinery to activate the expression of Notch target genes, such as HES1, MYC, and DTX1.
This compound acts as a competitive inhibitor by binding to the heterodimeric complex of ICN and CSL at the precise interface where MAML1 would normally bind.[1] By occupying this binding site, this compound effectively prevents the recruitment of endogenous MAML proteins to the complex.[1] This abrogation of the complete transactivation complex leads to a genome-wide suppression of Notch-activated gene expression.
Caption: Mechanism of this compound in Notch Signaling.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| Kd (this compound vs. RAMANK-CSL) | 0.12 ± 0.02 µM | In vitro (Fluorescence Polarization) | |
| IC50 (dnMAML1 competition) | 3.9 ± 0.9 µM | In vitro (Fluorescence Polarization) | |
| IC50 (Luciferase Reporter Assay) | ~5 µM | KOPT-K1 (T-ALL) |
Table 2: Effect of this compound on Notch Target Gene Expression
| Gene | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| HES1 | KOPT-K1 | 20 µM this compound (24h) | ~0.2 | |
| MYC | KOPT-K1 | 20 µM this compound (24h) | ~0.4 | |
| DTX1 | KOPT-K1 | 20 µM this compound (24h) | ~0.3 | |
| HES1 | Limbal Epithelial Cells | 1 µM this compound (24h) | Significant Reduction | |
| HES5 | Limbal Epithelial Cells | 1 µM this compound (24h) | Significant Reduction | |
| HEY1 | Limbal Epithelial Cells | 1 µM this compound (24h) | Significant Reduction |
Table 3: In Vivo Efficacy of this compound in a T-ALL Mouse Model
| Treatment Group | Tumor Burden (vs. Vehicle) | Key Target Gene Downregulation | Reference |
| 30 mg/kg this compound (BID) | Significant Regression (p=0.02) | Hey1, Hes1, Myc, Dtx1, Nrarp |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization Assay for Binding Affinity
This assay quantitatively measures the binding affinity of this compound to the ICN-CSL complex.
Materials:
-
FITC-labeled this compound
-
Recombinant RAMANK (ICN fragment) and CSL proteins
-
Assay Buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a solution of the RAMANK-CSL complex in assay buffer.
-
Serially dilute the RAMANK-CSL complex across the microplate wells.
-
Add a fixed concentration of FITC-SAHM1 (e.g., 15 nM) to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Measure fluorescence polarization using an appropriate plate reader with excitation at 485 nm and emission at 535 nm.
-
For competitive binding, use a fixed concentration of the RAMANK-CSL complex and FITC-SAHM1, and titrate in unlabeled dnMAML1.
-
Calculate the dissociation constant (Kd) or IC50 values by fitting the data to a one-site binding model.
Caption: Fluorescence Polarization Assay Workflow.
Co-Immunoprecipitation (Co-IP) for Competitive Binding
This technique is used to demonstrate that this compound competes with MAML1 for binding to the ICN-CSL complex within a cellular context.
Materials:
-
T-ALL cell line (e.g., KOPT-K1)
-
This compound and control peptides
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against MAML1
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-ICN1, anti-CSL)
Protocol:
-
Culture KOPT-K1 cells to the desired density.
-
Treat cells with varying concentrations of this compound or a control peptide for a specified time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-MAML1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against ICN1 and CSL. A decrease in the amount of co-precipitated ICN1 and CSL with increasing this compound concentration indicates competitive binding.
Caption: Co-Immunoprecipitation Workflow.
Luciferase Reporter Assay for Notch Pathway Activity
This cell-based assay measures the transcriptional activity of the Notch pathway in response to this compound treatment.
Materials:
-
HEK293 or other suitable cell line
-
Expression plasmids for constitutively active Notch1
-
Luciferase reporter plasmid with CSL binding sites
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound and control peptides
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect cells with the Notch1 expression plasmid, the CSL-luciferase reporter, and the Renilla plasmid.
-
After 24 hours, treat the transfected cells with a dose range of this compound or a control peptide.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the peptide concentration to determine the dose-dependent inhibition of Notch signaling.
Caption: Luciferase Reporter Assay Workflow.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its mechanism of action, centered on the competitive disruption of the ICN-CSL-MAML transactivation complex, offers a high degree of specificity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working on Notch-targeted therapies. The continued investigation of stapled peptides like this compound holds great potential for the development of novel treatments for Notch-driven malignancies and other diseases.
References
The Structure and Function of SAHM1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a synthetically engineered peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking a key protein-protein interaction interface, this compound effectively disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling.[1][2] This guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of the this compound peptide.
Molecular Structure of this compound
This compound is a hydrocarbon-stapled α-helical peptide, a class of molecules designed to maintain a helical conformation, which is often crucial for biological activity but can be unstable in short, unmodified peptides.[2] This stabilization enhances cell permeability and resistance to proteolytic degradation.
Primary Structure and Modifications
The primary structure of this compound is a 16-amino acid sequence derived from the MAML1 protein. The sequence and its modifications are detailed below:
-
Sequence: Ac-AERLRRRIXLCRXHHST-NH₂
-
Modifications:
-
N-terminus: Acetylated (Ac) Alanine (Ala-1) is preceded by a β-Alanine spacer.
-
C-terminus: Amidated.
-
Stapling: The "X" residues at positions 9 and 13 represent the non-natural amino acid (S)-2-(4-pentenyl)alanine. These residues are covalently linked through a process called ring-closing olefin metathesis, creating a hydrocarbon "staple" that locks the peptide into an α-helical conformation.
-
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 2196.58 g/mol | |
| Molecular Formula | C₉₄H₁₆₂N₃₆O₂₃S | |
| Purity | ≥90% (as determined by HPLC) | |
| Solubility | Soluble to 1 mg/ml in water |
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound functions by directly targeting the protein-protein interface of the Notch transcriptional activation complex. In canonical Notch signaling, the intracellular domain of the Notch receptor (ICN) translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML1 (Mastermind-like 1). This ternary complex then recruits other transcriptional machinery to activate the expression of Notch target genes.
This compound was designed to mimic the α-helical region of MAML1 that binds to the ICN-CSL complex. By competitively binding to this complex, this compound prevents the recruitment of endogenous MAML1, thereby inhibiting the assembly of a functional transcriptional activation complex and suppressing Notch target gene expression.
Caption: this compound competitively inhibits the formation of the Notch transcriptional activation complex.
Experimental Protocols
Peptide Synthesis and Purification
Synthesis: this compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The non-natural amino acid (S)-2-(4-pentenyl)alanine is incorporated at the desired positions during synthesis. The hydrocarbon staple is formed by ring-closing olefin metathesis using a Grubbs catalyst.
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Stationary Phase: C18-modified silica column.
-
Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 210-220 nm.
-
Post-Purification: Fractions containing the pure peptide are pooled and lyophilized to yield a powder.
Caption: General workflow for the purification of this compound peptide.
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to confirm the α-helical conformation of this compound. The stapling process is expected to increase the helicity of the peptide compared to its unstapled counterpart.
-
Sample Preparation: Peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right-handed circularly polarized light over a range of wavelengths (typically 190-260 nm).
-
Data Analysis: α-helical structures exhibit characteristic CD spectra with minima at approximately 208 and 222 nm and a maximum around 195 nm. The mean residue ellipticity is calculated to quantify the helical content.
Functional Assays
Fluorescence Polarization Assay for Binding Affinity: This assay is used to quantify the binding of this compound to the ICN-CSL complex.
-
Reagents:
-
Fluorescently labeled this compound (e.g., FITC-SAHM1).
-
Purified ICN and CSL proteins.
-
-
Procedure:
-
A constant concentration of FITC-SAHM1 is incubated with increasing concentrations of the ICN-CSL complex.
-
The fluorescence polarization of the sample is measured.
-
-
Principle: When the small, rapidly tumbling FITC-SAHM1 binds to the larger ICN-CSL complex, its rotational motion slows, leading to an increase in fluorescence polarization.
-
Data Analysis: The dissociation constant (Kd) is determined by fitting the binding curve. A lower Kd value indicates higher binding affinity.
Luciferase Reporter Assay for Notch Inhibition: This cell-based assay measures the ability of this compound to inhibit Notch-mediated transcription.
-
Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with:
-
A constitutively active form of Notch1 (ICN1).
-
A reporter plasmid containing the firefly luciferase gene under the control of a Notch-responsive promoter (e.g., containing CSL binding sites).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a control peptide.
-
Measurement: After an incubation period, cell lysates are assayed for both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Notch-dependent transcription. A dose-dependent decrease in this ratio indicates inhibition by this compound.
Applications in Research and Drug Development
This compound has been utilized as a research tool to probe the role of Notch signaling in various biological processes and disease models. Studies have demonstrated its efficacy in preclinical models of:
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): this compound has been shown to suppress the growth of leukemic cells and inhibit Notch1 signaling in a murine model of T-ALL.
-
Allergic Asthma: In a mouse model of house dust mite-induced allergic asthma, this compound treatment reduced airway inflammation and bronchial hyperreactivity.
The successful application of this compound in these models highlights the therapeutic potential of targeting the Notch signaling pathway with stabilized peptides.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the Notch signaling pathway. Its unique stapled α-helical structure provides stability and cell permeability, making it a valuable tool for both basic research and as a potential starting point for the development of novel therapeutics targeting Notch-driven diseases. The detailed structural information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of molecules.
References
Introduction to Stapled Peptides and the Notch Pathway
An In-depth Technical Guide to SAHM1: A Stapled α-Helical Peptide Targeting the Notch Signaling Pathway
Executive Summary
This compound (Stapled α-Helical peptide derived from Mastermind-like 1) is a synthetic, cell-permeable peptidomimetic designed to inhibit the Notch signaling pathway. By mimicking the binding domain of the Mastermind-like 1 (MAML1) coactivator, this compound directly interferes with the formation of the canonical Notch transcriptional activation complex. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its therapeutic potential in diseases driven by aberrant Notch signaling, such as T-cell Acute Lymphoblastic Leukemia (T-ALL) and allergic asthma.
Stapled α-Helical Peptides
Protein-protein interactions (PPIs) are fundamental to most biological processes, but their large, often featureless interfaces make them challenging targets for traditional small-molecule drugs.[1] Stapled peptides are a class of synthetic α-helical peptides that are "stapled" with a hydrocarbon linker to lock them into their bioactive helical conformation.[1] This modification confers several advantageous properties, including increased helicity, improved binding affinity to targets, enhanced resistance to proteolytic degradation, and increased cell permeability.[1][2] The staple is typically formed by incorporating non-natural amino acids with olefinic side chains at i and i+4 or i+7 positions, followed by a ring-closing metathesis reaction.[1]
The Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved system that regulates crucial cellular processes, including differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of human diseases, from developmental disorders to cancer and inflammatory conditions.
Canonical Notch signaling is initiated when a transmembrane ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor, first by an ADAM-family metalloprotease and subsequently by the γ-secretase complex. The second cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus. There, it forms a trimeric transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPj) and a Mastermind-like (MAML) coactivator, driving the expression of downstream target genes like HES1 and MYC.
This compound: A Targeted Notch Pathway Inhibitor
Design and Mechanism of Action
This compound is a hydrocarbon-stapled α-helical peptide derived from the conserved Notch-binding domain of the MAML1 protein. It is designed to competitively disrupt the critical PPI between NICD and MAML1, thereby preventing the assembly of a functional transcriptional activation complex. By binding to the NICD-CSL complex at the MAML interface, this compound acts as a direct and specific antagonist of Notch-mediated gene transcription. This targeted approach avoids the off-target effects associated with broader inhibitors like γ-secretase inhibitors (GSIs), which can cause significant gastrointestinal toxicity by affecting other γ-secretase substrates.
References
An In-depth Technical Guide to the SAHM1-Target Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAHM1, a stapled α-helical peptide derived from Mastermind-like 1 (MAML1), is a potent and specific inhibitor of the Notch signaling pathway. The therapeutic potential of targeting transcription factor complexes has been a long-standing challenge in drug discovery. This compound represents a significant advancement in this area by directly disrupting a critical protein-protein interface within the Notch transactivation complex. This guide provides a comprehensive technical overview of the this compound-target interaction, including the underlying signaling pathway, quantitative binding data, and detailed experimental protocols for studying this interaction.
The Core Interaction: this compound and the Notch Transcription Factor Complex
The canonical Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Aberrant Notch signaling is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL). The central event in Notch signaling is the formation of a nuclear transcription factor complex. Upon ligand binding to the Notch receptor, the Notch intracellular domain (NICD) is cleaved and translocates to the nucleus. There, it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPj) and a coactivator of the Mastermind-like (MAML) family. This complex then activates the transcription of Notch target genes.
This compound is designed to mimic the α-helical binding domain of MAML1 that interacts with the NICD-CSL complex. By competitively binding to this complex, this compound effectively prevents the recruitment of endogenous MAML1, thereby inhibiting transcriptional activation.
Signaling Pathway Diagram
Caption: this compound competitively inhibits the formation of the Notch transactivation complex.
Quantitative Data
The binding affinity of this compound for the Notch transcription factor complex has been quantified using various biophysical techniques. The key quantitative data are summarized in the table below.
| Interacting Molecules | Technique | Parameter | Value |
| FITC-SAHM1 and RAMANK–CSL complex | Fluorescence Polarization | Dissociation Constant (Kd) | 0.12 ± 0.02 µM |
| CSL and immobilized GST-RAMANK | Surface Plasmon Resonance (SPR) | Association Rate (kon) | Not explicitly stated |
| CSL and immobilized GST-RAMANK | Surface Plasmon Resonance (SPR) | Dissociation Rate (koff) | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the this compound-target interaction are provided below. These protocols are based on published studies and standard laboratory practices.
Co-Immunoprecipitation (GST Pull-Down Assay)
This assay is used to demonstrate the direct competitive binding of this compound to the NICD-CSL complex, preventing the recruitment of MAML1.
The Role of SAHM1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of this disease is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of T-ALL cases[1]. This has made the NOTCH1 pathway a prime target for therapeutic intervention. SAHM1, a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide, has emerged as a promising direct inhibitor of the NOTCH1 transcriptional complex[2][3]. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role as a potential therapeutic agent in T-ALL, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental processes.
Introduction to this compound
This compound is a stabilized α-helical peptide derived from a conserved region of the Mastermind-like 1 (MAML1) protein, a critical co-activator in the NOTCH1 signaling pathway[1][2]. The "stapled" nature of the peptide, achieved through an all-hydrocarbon cross-link, confers increased helicity, protease resistance, and cell permeability compared to its unstapled counterpart, making it suitable for in vitro and in vivo applications.
Mechanism of Action
In canonical NOTCH1 signaling, the intracellular domain of NOTCH1 (ICN1) is released upon ligand binding and translocates to the nucleus. There, it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the co-activator MAML1. This complex then recruits other co-activators to drive the transcription of target genes that promote cell proliferation and survival, such as HES1, MYC, DTX1, and HEYL.
This compound functions as a competitive inhibitor by targeting the protein-protein interface where MAML1 binds to the ICN1-CSL complex. By mimicking the binding domain of MAML1, this compound effectively displaces it, preventing the assembly of the active transcriptional complex and thereby suppressing the expression of NOTCH1 target genes.
Quantitative Data
The efficacy of this compound has been evaluated in various preclinical models of T-ALL. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | System | Endpoint | Value | Reference |
| Reporter Gene Assay | Luciferase under NOTCH1 control | IC50 | 6.5 ± 1.6 µM |
Table 2: In Vivo Efficacy of this compound in a T-ALL Mouse Model
| Animal Model | Treatment Regimen | Endpoint | Result | p-value | Reference |
| T-ALL Mouse Model (NOTCH1 L1601PΔP) | This compound 35 mg/kg (once daily, i.p.) | Disease Progression (Bioluminescence) | Fewer animals with progressive disease (4/6) | 0.17 | |
| T-ALL Mouse Model (NOTCH1 L1601PΔP) | This compound 30 mg/kg (twice daily, i.p.) | Disease Progression (Bioluminescence) | Significant dose-dependent regression of tumor | 0.02 | |
| T-ALL Mouse Model (NOTCH1 L1601PΔP) | This compound 30 mg/kg (twice daily, i.p.) | mRNA level of Heyl | Significantly reduced | 0.0006 | |
| T-ALL Mouse Model (NOTCH1 L1601PΔP) | This compound 30 mg/kg (twice daily, i.p.) | mRNA level of Hes1 | Significantly reduced | 0.0187 | |
| T-ALL Mouse Model (NOTCH1 L1601PΔP) | This compound 30 mg/kg (twice daily, i.p.) | mRNA level of Myc | Significantly reduced | 0.023 | |
| T-ALL Mouse Model (NOTCH1 L1601PΔP) | This compound 30 mg/kg (twice daily, i.p.) | mRNA level of Dtx1 | Significantly reduced | 0.0006 | |
| T-ALL Mouse Model (NOTCH1 L1601PΔP) | This compound 30 mg/kg (twice daily, i.p.) | mRNA level of Nrarp | Significantly reduced | 0.001 |
Signaling Pathways and Experimental Workflows
This compound Inhibition of the NOTCH1 Signaling Pathway
The following diagram illustrates the mechanism of this compound in the context of the NOTCH1 signaling pathway in T-ALL.
References
- 1. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Direct inhibition of the NOTCH transcription factor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of SAHM1 in Allergic Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Stapled α-Helical Peptide derived from Mastermind-like 1 (SAHM1) and its therapeutic effects in preclinical models of allergic asthma. It details the mechanism of action, experimental protocols, and key quantitative findings, offering valuable insights for researchers and professionals in the field of respiratory diseases and drug development.
Introduction: Targeting the Notch Pathway in Allergic Asthma
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] The underlying pathophysiology is often driven by a T helper 2 (Th2) cell-mediated immune response, leading to the production of cytokines like IL-4, IL-5, and IL-13.[3] The Notch signaling pathway has been identified as a critical regulator of Th1/Th2 cell differentiation and has been implicated in the pathogenesis of allergic airway inflammation.[4][5]
This compound is a cell-permeable, hydrocarbon-stapled peptide that acts as a specific inhibitor of the Notch signaling pathway. It functions by disrupting the formation of the active Notch transactivation complex, thereby preventing the transcription of Notch target genes. This guide explores the efficacy of this compound in abrogating the cardinal features of allergic asthma in preclinical models.
Mechanism of Action of this compound
This compound specifically targets the nuclear complex downstream of the Notch signaling pathway. Upon ligand binding, the Notch receptor is cleaved, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and forms a complex with the DNA-binding protein RBPj and a coactivator of the Mastermind-like (MAML) family. This complex initiates the transcription of Notch target genes, including key transcription factors involved in Th2 differentiation like GATA3. This compound mimics the MAML binding domain and competitively binds to the NICD/RBPj complex, preventing the recruitment of MAML and thereby inhibiting gene transcription.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cell signaling in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch Signaling Pathway Interfering as a Possible Asthma Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SAHM1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2] By mimicking the Mastermind-like 1 (MAML1) protein, this compound disrupts the formation of the Notch transactivation complex, which is crucial for the transcription of Notch target genes.[2][3] This inhibition prevents the assembly of the intracellular domain of Notch (NICD), RBPj (also known as CSL), and MAML1, thereby suppressing downstream signaling.[2] Dysregulation of the Notch pathway is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and gene expression.
Mechanism of Action
This compound functions by competitively binding to the NICD-RBPj complex, preventing the recruitment of MAML1. This action effectively blocks the transcriptional activation of Notch target genes such as HES1, MYC, and DTX1.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (Notch Reporter Assay) | Luciferase Reporter Assay | 6.5 ± 1.6 µM | |
| Binding Affinity (Kd) | RAMANK–CSL complex | 0.12 ± 0.02 µM | |
| Effective Concentration (Proliferation Assay) | T-ALL cell lines | 15 µM | |
| Effective Concentration (Apoptosis Induction) | Sensitive T-ALL cell lines | 15 µM | |
| Treatment Duration (Proliferation) | T-ALL cell lines | 3 and 6 days |
Experimental Protocols
Preparation and Storage of this compound
This compound is soluble in water up to 1 mg/mL. For cell culture experiments, it is recommended to prepare a stock solution and store it under appropriate conditions.
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Gently vortex to dissolve.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., water).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 15 µM for T-ALL cells) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is for measuring the expression of Notch target genes following this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HES1, MYC, DTX1) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for a suitable duration (e.g., 6-24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control. A significant decrease in the mRNA levels of HES1, MYC, and DTX1 is expected.
Troubleshooting
-
Low this compound Activity:
-
Ensure proper storage and handling of the peptide to maintain its stability.
-
Confirm the cell line is dependent on the Notch signaling pathway.
-
Optimize the concentration and treatment duration.
-
-
High Variability in Assays:
-
Ensure consistent cell seeding density.
-
Minimize pipetting errors.
-
Include appropriate positive and negative controls.
-
Conclusion
This compound is a valuable tool for investigating the role of the Notch signaling pathway in various biological processes. The protocols outlined in these application notes provide a framework for conducting cell-based assays to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for In Vivo Administration of SAHM1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2] By targeting the critical protein-protein interface within the Notch transcriptional activation complex, this compound effectively prevents the assembly of this complex and subsequent downstream gene transcription.[2] This inhibitory action on the Notch pathway, which is implicated in various diseases including cancer and inflammatory conditions, makes this compound a valuable tool for in vivo research and a potential therapeutic agent.[1][3]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, covering various routes of delivery. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant disease models.
Data Presentation: Quantitative In Vivo Administration Parameters for this compound
The following table summarizes the available quantitative data for the in vivo administration of this compound in mice, compiled from published studies. It is important to note that while the efficacy of this compound has been demonstrated, detailed pharmacokinetic data such as half-life, bioavailability, and clearance are not extensively reported in the available literature. Stapled peptides, in general, are designed for enhanced proteolytic resistance and improved pharmacokinetic properties compared to their unmodified counterparts.
| Administration Route | Mouse Model | Dosage | Frequency | Vehicle | Observed Effects |
| Intranasal | Allergic Asthma (HDM-induced) | 1 µ g/mouse | Daily | DMSO | Reduced airway inflammation, decreased eosinophil and T-cell numbers in bronchoalveolar lavage fluid. |
| Intraperitoneal | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 30 mg/kg | Twice daily | Not specified | Regression of tumor burden, inhibition of Notch1 signaling. |
| Intraperitoneal | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 35 mg/kg | Once daily | Not specified | Slower disease progression compared to vehicle. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the Notch Signaling Pathway
This compound acts by disrupting the formation of the Notch transcriptional activation complex. The diagram below illustrates the canonical Notch signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits the formation of the active Notch transcription complex in the nucleus.
General Experimental Workflow for this compound In Vivo Administration
The following diagram outlines a typical workflow for conducting in vivo studies with this compound in mice.
Caption: A generalized workflow for in vivo this compound administration and efficacy studies in mice.
Experimental Protocols
Important Pre-Experimental Considerations:
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
-
This compound Handling: this compound is a peptide and should be stored and handled according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Formulation: For in vivo use, this compound is often dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and may require further dilution in a sterile, biocompatible carrier like phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity. It is crucial to perform small-scale solubility and stability tests of the final formulation before administration.
Protocol 1: Intranasal Administration of this compound in Mice
This protocol is adapted from studies in allergic asthma models.
Materials:
-
This compound peptide
-
DMSO
-
Sterile PBS or saline
-
Micropipettes and sterile, filtered tips
-
Anesthesia (e.g., isoflurane)
-
Mouse restraints (optional, depending on anesthesia)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
On the day of administration, dilute the stock solution with sterile PBS or saline to the final desired concentration (e.g., to achieve a 1 µg dose in a 10-20 µL volume). Ensure the final DMSO concentration is below 5% to minimize nasal irritation.
-
-
Animal Preparation:
-
Lightly anesthetize the mouse using isoflurane. The animal should be sedated but still breathing regularly.
-
-
Intranasal Administration:
-
Hold the mouse in a supine position with its head tilted slightly back.
-
Using a micropipette, carefully dispense half of the total volume (e.g., 5-10 µL) into one nostril.
-
Allow the mouse to inhale the droplet.
-
Dispense the remaining volume into the other nostril.
-
Avoid inserting the pipette tip too deep into the nasal cavity to prevent injury.
-
-
Recovery:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
This protocol is based on studies in leukemia models.
Materials:
-
This compound peptide
-
Sterile, injectable-grade vehicle (e.g., saline, PBS). The original study did not specify the vehicle, so a standard, non-toxic vehicle should be chosen. If a DMSO stock is used, ensure the final concentration is well-tolerated for IP injection (typically <10%).
-
Sterile syringes (e.g., 27-30 gauge needles)
-
Mouse restraints
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in the chosen sterile vehicle to the desired final concentration for injection. The volume of injection should typically be around 100-200 µL for an adult mouse.
-
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
-
Intraperitoneal Injection:
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Intravenous (IV) Injection of this compound in Mice (Tail Vein)
This is a general protocol that can be adapted for this compound administration.
Materials:
-
This compound peptide
-
Sterile, injectable-grade vehicle (e.g., saline, PBS). Ensure the formulation is suitable for intravenous administration (e.g., filter-sterilized, isotonic).
-
Sterile syringes (e.g., 27-30 gauge needles)
-
Mouse restrainer for tail vein injection
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in a suitable IV-compatible vehicle. The injection volume should be approximately 100 µL.
-
-
Animal Preparation:
-
Place the mouse in a restrainer to expose the tail.
-
If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
-
Intravenous Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If correctly placed, a small amount of blood may enter the needle hub.
-
Slowly inject the this compound solution. If resistance is met or a blister forms, the needle is not in the vein.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
-
Protocol 4: Subcutaneous (SC) Injection of this compound in Mice
This is a general protocol that can be adapted for this compound administration.
Materials:
-
This compound peptide
-
Sterile, injectable-grade vehicle (e.g., saline, PBS)
-
Sterile syringes (e.g., 25-27 gauge needles)
-
Mouse restraints
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in the chosen sterile vehicle. The injection volume is typically 100-200 µL.
-
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the neck.
-
-
Subcutaneous Injection:
-
Lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the this compound solution. A small bleb will form under the skin.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
-
References
Application Notes and Protocols for SAHM1 in In Vitro Assays
These application notes provide detailed protocols and dosage guidelines for the use of SAHM1, a stapled alpha-helical peptide inhibitor of the Notch signaling pathway, in various in vitro assays. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (Stapled α-Helical Peptide of MAML1) is a cell-permeable peptide that mimics the Mastermind-like 1 (MAML1) protein. It is designed to disrupt the formation of the Notch transcriptional activation complex, a critical step in the canonical Notch signaling pathway.[1][2] By preventing the assembly of this complex, this compound effectively inhibits the transcription of Notch target genes, making it a valuable tool for studying the role of Notch signaling in various biological processes, including cancer and immunology.[3][4]
Data Presentation
The following tables summarize the quantitative data for this compound concentrations used in various in vitro assays as reported in the literature.
Table 1: Effective Concentrations and IC50 Values of this compound in In Vitro Assays
| Cell Line/System | Assay Type | Concentration/IC50 | Duration of Treatment | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Reporter-gene assay | IC50: 6.5 ± 1.6 µM | Not specified | Moellering et al., 2009[3] |
| KOPT-K1 (T-ALL cell line) | Proliferation Assay | 15 µM | 3 and 6 days | Moellering et al., 2009 |
| KOPT-K1 (T-ALL cell line) | qRT-PCR (gene expression) | 20 µM | 24 hours | Moellering et al., 2009 |
| Human Limbal Epithelial Stem Cells (LSCs) | Cell Culture | 1, 5, 10, 20 µM | Up to 2 weeks | Uhm et al., 2016 |
| Limbal Epithelial Cells (LECs) | Immunostaining (N1IC) | 1, 5, 10, 20 µM | 24 hours | Gonzalez et al., 2019b |
| KOPT-K1 cell lysates | Co-immunoprecipitation | 0.5, 1, 10 µM | Not applicable | Moellering et al., 2009 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in in vitro studies.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.
Materials:
-
Selected cell line (e.g., T-ALL cell lines)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 20 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value of this compound.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with the desired concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for a specified time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Western Blot Analysis of Notch Target Proteins
This protocol is for detecting changes in the expression of Notch target proteins (e.g., HES1, MYC) in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Notch target proteins (e.g., anti-HES1, anti-MYC) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
References
- 1. This compound | Other Notch Signaling | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (this compound) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAHM1 Treatment of T-ALL Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of SAHM1, a stabilized alpha-helical peptide, for the treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL) cells. The protocols detailed below are based on preclinical data and established methodologies for the in vitro and in vivo evaluation of targeted therapies against T-ALL.
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the malignant transformation of T-cell precursors. A significant driver of T-ALL pathogenesis is the aberrant activation of the NOTCH1 signaling pathway, with over 60% of T-ALL cases harboring activating mutations in the NOTCH1 gene.[1] this compound is a hydrocarbon-stapled peptide designed to directly inhibit the NOTCH1 transcriptional complex. It functions by competing with Mastermind-like 1 (MAML1) for binding to the intracellular domain of NOTCH1 (ICN1) and its DNA-binding partner CSL, thereby preventing the assembly of the active transcriptional complex and suppressing the expression of NOTCH1 target genes.[2][3]
Mechanism of Action
This compound specifically targets a critical protein-protein interface within the NOTCH1 transactivation complex. By mimicking the alpha-helical region of MAML1 that binds to the ICN1-CSL complex, this compound acts as a competitive inhibitor, leading to the genome-wide suppression of NOTCH-activated genes. This targeted inhibition results in potent, NOTCH-specific anti-proliferative effects in T-ALL cells.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from a preclinical study evaluating the efficacy of this compound in a bioluminescent mouse model of T-ALL.
| Parameter | Vehicle Control | This compound (35 mg/kg, once daily) | This compound (30 mg/kg, twice daily) | P-value (vs. Vehicle) |
| Change in Bioluminescence | Increased | Slightly lower mean change | Significant decrease | 0.17 |
| Disease Progression | 8 out of 9 mice showed progression | 4 out of 6 mice showed progression | Significant regression of tumor | 0.02 |
| Relative mRNA Expression of NOTCH1 Target Genes | ||||
| Hes1 | Baseline | Significant decrease | 0.0187 | |
| Myc | Baseline | Significant decrease | 0.023 | |
| Nrarp | Baseline | Significant decrease | 0.001 | |
| Heyl | Baseline | Significant decrease | 0.0006 | |
| Dtx1 | Baseline | Significant decrease | 0.0006 |
Experimental Protocols
In Vitro Treatment of T-ALL Cell Lines with this compound
This protocol describes a general procedure for treating T-ALL cell lines (e.g., Jurkat, MOLT-4, HPB-ALL) with this compound to assess its effects on cell viability, apoptosis, and gene expression.
Materials:
-
T-ALL cell lines (e.g., Jurkat, ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound peptide
-
Sterile, nuclease-free water or DMSO for peptide reconstitution
-
96-well and 6-well tissue culture plates
-
Reagents for cell viability, apoptosis, and RNA/protein analysis
Procedure:
-
Cell Culture: Culture T-ALL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
-
This compound Preparation: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding: Seed T-ALL cells in appropriate tissue culture plates at a density of 1 x 10^5 cells/well for a 96-well plate or 1 x 10^6 cells/well for a 6-well plate.
-
This compound Treatment: Add the desired concentrations of this compound to the cell cultures. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours). Include a vehicle control (the same volume of solvent used to dissolve this compound).
-
Post-Treatment Analysis: Following the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated and control T-ALL cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and control T-ALL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis of NOTCH1 Target Gene Expression
This protocol is for detecting changes in the protein levels of NOTCH1 target genes (e.g., c-MYC, HES1).
Materials:
-
Treated and control T-ALL cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-HES1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. Use a loading control like GAPDH to normalize protein levels.
Visualizations
Caption: Mechanism of this compound action in the NOTCH1 signaling pathway.
Caption: In vitro experimental workflow for evaluating this compound in T-ALL cells.
Caption: Logical flow of the cellular effects of this compound treatment in T-ALL.
References
- 1. Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of the NOTCH transcription factor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances of target therapy on NOTCH1 signaling pathway in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of SAHM1, a Notch Pathway Inhibitor, in Preclinical Asthma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. A key immunological feature of allergic asthma is the dominance of a T helper 2 (Th2) cell-mediated immune response. The Notch signaling pathway has been identified as a critical regulator of T-cell differentiation and has been implicated in the pathogenesis of allergic airway inflammation.[1][2] Targeting this pathway therefore presents a promising therapeutic strategy for asthma.
SAHM1 (Stapled α-Helical Peptide Derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a direct inhibitor of the Notch signaling pathway. It functions by disrupting the formation of the Notch transcription factor complex, specifically by preventing the assembly of the intracellular domain of the Notch receptor (NICD) with its coactivator Mastermind-like 1 (MAML) and the DNA-binding protein RBPj. This inhibition leads to the suppression of Notch target gene expression. In the context of asthma, this compound has been shown to abrogate the cardinal features of the disease in preclinical models, making it a valuable tool for research and a potential therapeutic candidate.
These application notes provide a comprehensive overview of the use of this compound in a house dust mite (HDM)-driven murine model of allergic asthma. Detailed protocols for in vivo experiments, including the induction of allergic airway inflammation, therapeutic intervention with this compound, and subsequent analysis of key asthma hallmarks, are provided.
Mechanism of Action of this compound in Asthma
In allergic asthma, the differentiation of naive T cells into Th2 cells is a pivotal event. This process is driven by cytokines such as IL-4 and the master transcription factor GATA3. The Notch signaling pathway plays a crucial role in promoting this Th2 differentiation. When a Notch receptor is activated by its ligand (e.g., Jagged or Delta-like), the NICD is cleaved and translocates to the nucleus. There, it forms a complex with RBPj and MAML, which in turn activates the transcription of target genes, including those that promote Th2 polarization.
This compound intervenes by competitively binding to the nuclear complex at the MAML interface, thereby preventing the formation of a functional Notch transcriptional activation complex. This targeted inhibition leads to the downregulation of key Th2 transcription factors and their associated cytokines, such as IL-4. Consequently, this compound treatment dampens the Th2 inflammatory response, leading to a reduction in eosinophilic airway inflammation, serum IgE levels, and bronchial hyperreactivity.
Quantitative Data on this compound Efficacy in a Murine Asthma Model
The following tables summarize the quantitative effects of this compound treatment in a house dust mite (HDM)-driven mouse model of allergic asthma. Data are representative of findings from studies such as KleinJan et al., 2018.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cell Count (x10^5) | Eosinophil Count (x10^4) | T-Cell Count (x10^4) |
| PBS Control | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 |
| HDM + Diluent | 8.2 ± 1.1 | 45.6 ± 5.2 | 3.1 ± 0.4 |
| HDM + this compound | 4.1 ± 0.7 | 15.3 ± 2.8 | 1.2 ± 0.3 |
| HDM + Control Peptide | 7.9 ± 1.0 | 43.8 ± 4.9 | 2.9 ± 0.5 |
| Data are presented as mean ± SEM. p < 0.05 compared to HDM + Diluent group. |
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) and Serum IgE
| Treatment Group | Airway Resistance (cmH2O·s/mL) at 32 mg/mL Methacholine | Total Serum IgE (ng/mL) |
| PBS Control | 1.8 ± 0.2 | 50 ± 15 |
| HDM + Diluent | 4.5 ± 0.5 | 850 ± 120 |
| HDM + this compound | 2.5 ± 0.4 | 350 ± 80 |
| HDM + Control Peptide | 4.3 ± 0.6 | 820 ± 110 |
| *Data are presented as mean ± SEM. p < 0.05 compared to HDM + Diluent group. |
Table 3: Effect of this compound on T-Cell Cytokine Production and Transcription Factors
| Treatment Group | % of CD4+ T-cells expressing IL-4 | % of CD4+ T-cells expressing GATA3 |
| PBS Control | 1.2 ± 0.3 | 2.5 ± 0.6 |
| HDM + Diluent | 8.5 ± 1.2 | 15.1 ± 2.1 |
| HDM + this compound | 3.1 ± 0.8 | 6.8 ± 1.5 |
| HDM + Control Peptide | 8.2 ± 1.1 | 14.5 ± 1.9 |
| *Data are presented as mean ± SEM. p < 0.05 compared to HDM + Diluent group. |
Experimental Protocols
The following protocols are based on methodologies used in house dust mite (HDM)-driven murine models of allergic asthma to evaluate the efficacy of this compound.
House Dust Mite (HDM)-Induced Allergic Asthma Model and this compound Treatment
This protocol describes the sensitization and challenge of mice with HDM extract to induce an asthma-like phenotype and the therapeutic administration of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
This compound peptide and a control peptide (e.g., scrambled sequence)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Sensitization: On day 0, lightly anesthetize mice and intranasally administer 25 µg of HDM extract in 50 µL of sterile PBS.
-
Challenge and Treatment: From day 7 to day 11 (5 consecutive days), challenge the mice daily with 25 µg of HDM extract in 50 µL of PBS intranasally.
-
This compound Administration: Administer this compound (typically 1 µg in a small volume, e.g., 20-50 µL, of diluent) or a control peptide intranasally 1 hour prior to each HDM challenge during the challenge phase (days 7-11).
-
Endpoint Analysis: On day 14 (72 hours after the final HDM challenge), proceed with endpoint analyses such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid, and blood collection for serum IgE analysis.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key functional hallmark of asthma and is measured by assessing the degree of airway narrowing in response to a bronchoconstrictor agent like methacholine.
Materials:
-
Invasive lung function measurement system (e.g., FlexiVent)
-
Tracheostomy cannula
-
Mechanical ventilator
-
Methacholine chloride solution in PBS (serially diluted, e.g., 0, 4, 8, 16, 32 mg/mL)
-
Anesthesia (e.g., pentobarbital)
Procedure:
-
Anesthetize the mouse with an intraperitoneal injection of pentobarbital.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
Connect the mouse to a computer-controlled piston ventilator.
-
After a baseline measurement with PBS aerosol, sequentially administer increasing concentrations of aerosolized methacholine.
-
Record measurements of lung resistance (Rrs) and compliance (Crs) after each methacholine dose.
-
Plot the dose-response curve for airway resistance against the methacholine concentration to determine the level of AHR.
Bronchoalveolar Lavage (BAL) and Flow Cytometry
This protocol is for the collection of cells from the airways and their subsequent analysis by multicolor flow cytometry to quantify inflammatory cell populations.
Materials:
-
Tracheostomy cannula
-
Syringe (1 mL)
-
Ice-cold PBS with 0.5 mM EDTA
-
Centrifuge
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies for cell surface and intracellular staining (e.g., anti-CD45, anti-Siglec-F for eosinophils, anti-CD3, anti-CD4 for T-cells, anti-IL-4, anti-GATA3)
-
Fixation/Permeabilization buffers for intracellular staining
-
Flow cytometer
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill 1 mL of ice-cold PBS/EDTA into the lungs and then gently aspirate the fluid. Repeat this process three times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer.
-
Perform a total cell count using a hemocytometer or an automated cell counter.
-
For flow cytometry, incubate the cells with Fc block to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers.
-
For intracellular cytokine or transcription factor analysis, fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software (e.g., FlowJo).
Conclusion
This compound is a potent and specific inhibitor of the Notch signaling pathway that has demonstrated significant therapeutic potential in preclinical models of allergic asthma. By disrupting the formation of the Notch transcriptional complex, this compound effectively reduces Th2-driven airway inflammation, eosinophilia, airway hyperresponsiveness, and IgE production. The detailed protocols provided herein offer a framework for researchers to utilize this compound as a tool to further investigate the role of Notch signaling in asthma and to evaluate its potential as a novel therapeutic agent. The quantitative data underscores the efficacy of this compound in mitigating key features of asthma, supporting its continued investigation in the field of respiratory drug development.
References
Techniques for Measuring SAHM1 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various biophysical techniques used to measure the binding affinity of SAHM1, a stabilized alpha-helical peptide that inhibits the Notch signaling pathway.[1][2] Understanding the binding affinity of this compound to its target proteins is crucial for drug development and for elucidating its mechanism of action.
Introduction to this compound and its Target
This compound is a synthetic, cell-permeable, hydrocarbon-stapled peptide designed to mimic the Mastermind-like 1 (MAML1) protein.[1] It acts as a potent inhibitor of the Notch signaling pathway by directly targeting and disrupting the formation of the Notch transcription factor complex.[1] This complex is a critical regulator of gene expression involved in cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL). This compound competitively binds to the ICN1-CSL complex, preventing the recruitment of MAML1 and thereby inhibiting the transcription of Notch target genes.
Key Techniques for Measuring Binding Affinity
Several powerful biophysical techniques can be employed to quantify the binding affinity of this compound for its target complex. The choice of technique often depends on factors such as the purity of the interacting partners, the required throughput, and the specific information sought (e.g., kinetics, thermodynamics). The most common and robust methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Data Presentation: Quantitative Comparison of Binding Affinity
The equilibrium dissociation constant (Kd) is a direct measure of binding affinity, with a lower Kd value indicating a stronger interaction. The following table provides a template for summarizing and comparing the binding affinity data for this compound obtained from different techniques.
| Technique | Ligand (Analyte) | Kd (nM) | ka (M-1s-1) | kd (s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| SPR | This compound | Value | Value | Value | N/A | N/A | N/A |
| ITC | This compound | Value | N/A | N/A | Value | Value | Value |
| MST | This compound | Value | N/A | N/A | N/A | N/A | N/A |
Note: This table should be populated with experimental data. "N/A" indicates that the parameter is not typically measured by that technique.
Signaling Pathway of this compound Inhibition
This compound acts by disrupting the assembly of the active Notch transcriptional complex. The following diagram illustrates this inhibitory mechanism.
Caption: this compound competitively inhibits the Notch signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).
Caption: General workflow for an SPR experiment.
-
Ligand Preparation:
-
Express and purify the target protein complex (e.g., ICN1/CSL).
-
Ensure high purity (>95%) and concentration.
-
Prepare the ligand in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups by injecting ethanolamine.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected Kd.
-
-
Binding Measurement:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject the different concentrations of this compound sequentially over the ligand-immobilized surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
-
Dissociation Measurement:
-
After the association phase, switch back to flowing the running buffer to measure the dissociation of the this compound-target complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Caption: General workflow for an ITC experiment.
-
Sample Preparation:
-
Prepare highly pure (>95%) and accurately concentrated solutions of the target protein complex and this compound in the same buffer to minimize heat of dilution effects.
-
Degas the solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed and the injection parameters (volume and duration).
-
-
Loading the Calorimeter:
-
Load the target protein complex into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the sample cell.
-
Allow the system to reach equilibrium after each injection. The instrument measures the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution, which can then be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the integrated heat data against the molar ratio of this compound to the target protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the Kd and ΔH values.
-
Microscale Thermophoresis (MST)
MST is an immobilization-free technique that measures binding affinity by detecting changes in the thermophoretic movement of a fluorescently labeled molecule in a microscopic temperature gradient upon binding to a ligand. It is highly sensitive, requires low sample consumption, and can be performed in complex biological liquids.
Caption: General workflow for an MST experiment.
-
Fluorescent Labeling:
-
Label one of the binding partners (e.g., the target protein complex) with a fluorescent dye according to the manufacturer's protocol.
-
Remove any unbound dye using size-exclusion chromatography.
-
-
Sample Preparation:
-
Prepare a constant concentration of the fluorescently labeled target protein.
-
Prepare a serial dilution series of the unlabeled this compound. The highest concentration should be at least 20-fold higher than the expected Kd.
-
-
Binding Reaction:
-
Mix the labeled target protein with each concentration of the this compound dilution series.
-
Incubate the mixtures to allow the binding reaction to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument applies an infrared laser to create a temperature gradient and measures the fluorescence in the heated spot over time.
-
-
Data Analysis:
-
The change in fluorescence upon heating is analyzed to determine the thermophoretic movement.
-
The normalized fluorescence is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted to the appropriate equation (e.g., the law of mass action) to determine the Kd.
-
Conclusion
The techniques described in these application notes provide robust and quantitative methods for characterizing the binding affinity of this compound to its target. Each method offers unique advantages, and the choice of technique will depend on the specific research question and available resources. By carefully designing and executing these experiments, researchers can gain valuable insights into the molecular interactions that govern the inhibitory activity of this compound, thereby facilitating the development of novel therapeutics targeting the Notch signaling pathway.
References
Application Notes and Protocols for Flow Cytometry Analysis Following SAHM1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAHM1, a stapled alpha-helical peptide derived from Mastermind-like 1 (MAML1), is a potent and specific inhibitor of the Notch signaling pathway.[1] The Notch pathway is a critical regulator of cell fate decisions, proliferation, differentiation, and apoptosis.[2][3] Dysregulation of Notch signaling is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and other cancers.[4] this compound acts by disrupting the formation of the Notch transcriptional activation complex, thereby preventing the expression of Notch target genes. This inhibitory action leads to anti-proliferative effects and the induction of apoptosis in Notch-dependent cancer cells.
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound, enabling researchers to quantify its cytostatic and cytotoxic effects.
Principle of the Assays
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is characterized by changes in their DNA content. PI stoichiometrically binds to DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA in a cell. By fixing cells to permeabilize their membranes and treating them with RNase to prevent PI binding to RNA, flow cytometry can be used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle. Inhibition of the Notch pathway by this compound is expected to cause a G1 cell cycle arrest in susceptible cell lines, as Notch signaling is known to promote the G1/S transition.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a T-ALL cell line (e.g., KOPT-K1) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of T-ALL Cells Treated with this compound
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 5 | 80.1 ± 3.5 | 12.3 ± 1.5 | 6.5 ± 1.1 | 1.1 ± 0.4 |
| 10 | 65.7 ± 4.2 | 22.8 ± 2.3 | 10.1 ± 1.8 | 1.4 ± 0.6 |
| 20 | 40.3 ± 5.1 | 45.6 ± 3.9 | 12.5 ± 2.0 | 1.6 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of T-ALL Cells Treated with this compound
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| 0 (Vehicle) | 45.3 ± 2.8 | 35.1 ± 2.2 | 19.6 ± 1.9 | 1.5 ± 0.4 |
| 5 | 58.9 ± 3.1 | 25.4 ± 1.8 | 15.7 ± 1.5 | 5.8 ± 1.0 |
| 10 | 68.2 ± 3.9 | 18.1 ± 1.5 | 13.7 ± 1.3 | 12.4 ± 1.8 |
| 20 | 75.6 ± 4.5 | 9.8 ± 1.1 | 4.6 ± 0.9 | 25.9 ± 3.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed for the quantitative analysis of apoptosis induction by this compound.
Materials:
-
Cell line of interest (e.g., T-ALL cell line)
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Vehicle control (same solvent as this compound)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 0.5 x 10^6 cells/mL for suspension cells). Allow cells to acclimate for 24 hours.
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells directly into centrifuge tubes.
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution. Collect cells in a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. b. Analyze the stained cells on a flow cytometer within one hour. c. Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI). d. Acquire data for at least 10,000 events per sample.
-
Data Analysis: a. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). b. Set up quadrants to distinguish between the following populations:
- Live cells: Annexin V- / PI- (lower-left quadrant)
- Early apoptotic cells: Annexin V+ / PI- (lower-right quadrant)
- Late apoptotic/necrotic cells: Annexin V+ / PI+ (upper-right quadrant)
- Necrotic cells: Annexin V- / PI+ (upper-left quadrant) c. Quantify the percentage of cells in each quadrant for each treatment condition.
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle and the detection of an apoptotic sub-G1 peak.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold (-20°C)
-
PI/RNase A Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining: a. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer. b. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use a low flow rate to ensure accurate DNA content measurement. c. Acquire data for at least 20,000 events per sample.
-
Data Analysis: a. Generate a histogram of PI fluorescence intensity. b. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. c. Quantify the sub-G1 peak, which represents apoptotic cells with fragmented DNA.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (this compound) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch controls the cell cycle to define leader versus follower identities during collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAHM1 Use in Genome-wide Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAHM1 (Stereo-specific, All-hydrocarbon, Macrocyclic, Helical 1) is a cell-permeable, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2][3][4] It functions by disrupting the formation of the Notch transactivation complex, specifically by preventing the assembly of the intracellular domain of Notch (ICN) with its coactivators, CSL and MAML1.[5] This targeted inhibition leads to the genome-wide suppression of Notch-activated genes, making this compound a valuable tool for studying the role of Notch signaling in various biological processes and a potential therapeutic agent in diseases driven by aberrant Notch activation, such as T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.
These application notes provide detailed protocols for the use of this compound in genome-wide suppression studies, focusing on both in vitro and in vivo models of T-ALL and allergic asthma.
Mechanism of Action of this compound
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the ICN. ICN then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBP-Jκ/Su(H)/Lag-1) and the coactivator Mastermind-like 1 (MAML1). This ternary complex activates the transcription of Notch target genes.
This compound is a synthetic peptide designed to mimic the alpha-helical region of MAML1 that binds to the ICN-CSL complex. By competitively binding to this complex, this compound prevents the recruitment of MAML1, thereby inhibiting the formation of the active transcriptional complex and suppressing the expression of Notch target genes.
Application 1: Genome-wide Suppression of Notch Signaling in T-cell Acute Lymphoblastic Leukemia (T-ALL)
Overview
Aberrant Notch1 signaling is a key driver in over 60% of T-ALL cases. This compound has been shown to effectively suppress Notch-driven gene expression and inhibit the proliferation of T-ALL cells in vitro and in vivo.
Quantitative Data Summary
| Cell Line | Treatment | Key Downregulated Genes | Fold Change (vs. Control) | p-value | Reference |
| KOPT-K1 | This compound (20 µM) for 24h | HES1 | ~0.4 | <0.05 | |
| KOPT-K1 | This compound (20 µM) for 24h | MYC | ~0.6 | <0.05 | |
| KOPT-K1 | This compound (20 µM) for 24h | DTX1 | ~0.3 | <0.01 | |
| HPB-ALL | This compound (20 µM) for 24h | DTX1 | ~0.5 | <0.05 |
Table 1: Effect of this compound on Notch Target Gene Expression in T-ALL Cell Lines.
| Animal Model | Treatment | Outcome Measure | Result (vs. Vehicle) | p-value | Reference |
| T-ALL Xenograft (Mouse) | This compound (30 mg/kg, twice daily, 5 days) | Tumor Burden (Bioluminescence) | Significant regression | 0.02 | |
| T-ALL Xenograft (Mouse) | This compound (30 mg/kg, twice daily, 5 days) | Hes1 mRNA levels in blood | Significant decrease | 0.0187 | |
| T-ALL Xenograft (Mouse) | This compound (30 mg/kg, twice daily, 5 days) | Myc mRNA levels in blood | Significant decrease | 0.023 | |
| T-ALL Xenograft (Mouse) | This compound (30 mg/kg, twice daily, 5 days) | Dtx1 mRNA levels in blood | Significant decrease | 0.0006 |
Table 2: In Vivo Efficacy of this compound in a T-ALL Mouse Model.
Experimental Protocols
-
Cell Culture: Culture human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Dissolve this compound in sterile water to a stock concentration of 1 mg/ml. Further dilute in culture medium to the desired final concentrations (e.g., 15-20 µM).
-
Treatment: Seed cells at a density of 5 x 10^4 cells/well in a 96-well plate. Treat cells with this compound or a vehicle control (e.g., sterile water).
-
Proliferation Assay: Monitor cell proliferation at various time points (e.g., 3 and 6 days) using a suitable method such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Sample Preparation: Treat T-ALL cells (in triplicate) with this compound (e.g., 20 µM) or vehicle for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a standard method (e.g., TRIzol reagent or a commercial kit). Assess RNA quality and quantity.
-
cRNA Preparation and Labeling: Synthesize biotinylated cRNA from the total RNA using a commercial kit such as the Affymetrix 3' IVT Express Kit, following the manufacturer's protocol.
-
Hybridization: Hybridize the fragmented and labeled cRNA to an Affymetrix GeneChip Human Genome U133 Plus 2.0 Array for 16 hours at 45°C.
-
Washing and Staining: Wash and stain the arrays using an Affymetrix Fluidics Station 400.
-
Scanning: Scan the arrays using an Affymetrix GeneChip Scanner 3000.
-
Data Analysis: Analyze the scanned images using software such as Affymetrix Microarray Suite (MAS) 5.0. Perform data normalization (e.g., global scaling) and identify differentially expressed genes between the this compound-treated and control groups.
-
Model Generation: Establish a T-ALL mouse model by transplanting luciferase-expressing human T-ALL cells into immunodeficient mice (e.g., C57BL/6-TyrC/C).
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression non-invasively using bioluminescence imaging (BLI).
-
This compound Treatment: Once tumors are established, treat mice with this compound (e.g., 30 mg/kg, intraperitoneally, twice daily) or a vehicle control for a specified duration (e.g., 5 days).
-
Efficacy Evaluation: Assess the therapeutic efficacy of this compound by monitoring changes in tumor burden via BLI.
-
Pharmacodynamic Analysis: At the end of the treatment period, collect blood or tissue samples to analyze the expression of Notch target genes by qRT-PCR to confirm target engagement.
Application 2: Suppression of Allergic Airway Inflammation
Overview
The Notch signaling pathway is implicated in the pathogenesis of allergic asthma. This compound has been shown to ameliorate the hallmarks of allergic asthma in a house dust mite (HDM)-induced mouse model by reducing airway inflammation.
Quantitative Data Summary
| Animal Model | Treatment | Outcome Measure | Result (vs. Control) | p-value | Reference |
| HDM-induced Asthma (Mouse) | This compound (1 µg, intranasal, during challenge phase) | Eosinophil numbers in BAL fluid (x10^4) | ~2 vs. ~8 | <0.05 | |
| HDM-induced Asthma (Mouse) | This compound (1 µg, intranasal, during challenge phase) | T cell numbers in BAL fluid (x10^4) | ~1 vs. ~3 | <0.05 | |
| HDM-induced Asthma (Mouse) with anti-IFN-γ | This compound (1 µg, intranasal) | GATA3+ CD4+ T cells in BAL fluid (%) | Significant reduction | <0.05 | |
| HDM-induced Asthma (Mouse) with anti-IFN-γ | This compound (1 µg, intranasal) | IL-4+ CD4+ T cells in BAL fluid (%) | Significant reduction | <0.05 |
Table 3: Effect of this compound on Airway Inflammation in an HDM-induced Asthma Mouse Model.
Experimental Protocols
-
Animals: Use a suitable mouse strain, such as BALB/c mice.
-
Sensitization and Challenge:
-
Sensitization: On day 0, sensitize mice by intranasal administration of house dust mite (HDM) extract (e.g., 10 µg in 40 µl of PBS).
-
Challenge: From days 7 to 11, challenge the mice daily with intranasal administration of HDM extract (e.g., 20 µg in 40 µl of PBS).
-
-
This compound Treatment: Administer this compound (e.g., 1 µg in a suitable vehicle) or a vehicle control intranasally during the challenge phase.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage by flushing the lungs with PBS.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells for analysis.
-
Cell Staining:
-
Resuspend the BAL cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, Siglec-F for eosinophils; CD3, CD4 for T helper cells).
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of different immune cell populations in the BAL fluid.
Conclusion
This compound is a powerful research tool for investigating the role of Notch signaling in health and disease. Its ability to specifically inhibit the Notch transactivation complex allows for the targeted suppression of Notch-dependent gene expression. The protocols outlined in these application notes provide a framework for utilizing this compound in genome-wide suppression studies in the context of T-ALL and allergic asthma, enabling researchers to further elucidate the therapeutic potential of Notch inhibition.
References
- 1. cancer.gov [cancer.gov]
- 2. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SAHM1 Solubility Issues
Welcome to the technical support center for SAHM1, a potent Notch pathway inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?
A1: For initial attempts at dissolving this compound, sterile, deionized water is the recommended starting solvent.[1][2] However, as a stapled peptide, this compound possesses a hydrophobic hydrocarbon staple which can sometimes limit its aqueous solubility.[3][4] If you encounter solubility issues in water, we recommend trying an organic solvent such as dimethyl sulfoxide (DMSO).[5]
Q2: What is the maximum soluble concentration of this compound in water and DMSO?
A2: The known solubility limits for this compound are provided in the table below. It is important to note that these are approximate values and can be influenced by factors such as the specific batch of the peptide, temperature, and the pH of the aqueous solution.
Q3: My this compound solution appears cloudy or has visible particulates. What does this indicate and what should I do?
A3: A cloudy appearance or the presence of visible particulates in your this compound solution is a strong indication of peptide aggregation or that the solubility limit has been exceeded. To address this, we recommend the following steps:
-
Sonication: Briefly sonicate the solution to aid in the dissolution of small aggregates.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to improve solubility. Avoid excessive heat, as it may degrade the peptide.
-
Centrifugation: Centrifuge the solution at high speed to pellet any insoluble aggregates. Carefully collect the supernatant for your experiment, but be aware that the actual concentration of soluble this compound may be lower than initially calculated.
-
Re-dissolving: If significant precipitation occurs, it is best to lyophilize the sample and attempt to re-dissolve it in a different solvent system or at a lower concentration.
Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?
A4: This is a common issue when working with peptides that have limited aqueous solubility. To prevent precipitation upon dilution from an organic stock solution:
-
Slow, Dropwise Addition: Add the DMSO stock solution of this compound very slowly and dropwise into the vigorously stirring aqueous buffer. This allows for rapid mixing and prevents localized high concentrations of the peptide that can lead to aggregation.
-
Lower Final Concentration: Consider preparing a more dilute final solution.
-
Optimize Buffer Conditions: Experiment with different buffer compositions. Varying the pH or salt concentration can sometimes improve the solubility of stapled peptides.
Q5: Are there any general tips for handling and storing this compound to maintain its solubility and integrity?
A5: Yes, proper handling and storage are crucial:
-
Storage of Lyophilized Powder: Store the lyophilized this compound at -20°C or -80°C in a desiccated environment.
-
Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the peptide.
Quantitative Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility |
| Water | Soluble to 1 mg/mL |
| DMSO | 50 mg/mL |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a stepwise approach to dissolving lyophilized this compound. It is always recommended to first test the solubility of a small amount of the peptide before proceeding with the entire sample.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
High-purity DMSO
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Initial Attempt with Water: a. Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (not exceeding 1 mg/mL). b. Gently vortex the vial to mix. c. If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. d. Visually inspect the solution for clarity. If it is clear, the peptide is dissolved.
-
Alternative Dissolution in DMSO (if water is unsuccessful): a. If this compound does not dissolve in water, or if a higher concentration is required, use high-purity DMSO. b. Add the appropriate volume of DMSO to the vial to achieve the desired concentration (up to 50 mg/mL). c. Vortex thoroughly until the peptide is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Dilution into Aqueous Buffers (from DMSO stock): a. Vigorously stir the target aqueous buffer. b. Slowly, add the DMSO stock solution of this compound dropwise to the stirring buffer. c. Continue stirring for at least 10 minutes. d. Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit in the final buffer has likely been exceeded.
Protocol for Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
This protocol can be used to monitor the aggregation of this compound over time. The ThT dye fluoresces upon binding to amyloid-like β-sheet structures, which can be indicative of peptide aggregation.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black 96-well microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20 µM.
-
Sample Preparation: In the wells of the black 96-well plate, mix your this compound solution with the ThT working solution to achieve the desired final peptide concentration. Include a control well with only the ThT working solution in the buffer.
-
Incubation and Measurement: a. Place the microplate in a fluorescence plate reader set to 37°C. b. Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm. c. Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course. Shaking between reads can promote aggregation.
-
Data Analysis: Subtract the background fluorescence of the ThT-only control from the fluorescence readings of the this compound samples. An increase in fluorescence intensity over time suggests the formation of β-sheet-rich aggregates.
Visualizations
This compound Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound is a stapled alpha-helical peptide that functions as a Notch pathway inhibitor. It targets the protein-protein interface of the Notch transcriptional activation complex, preventing its assembly and subsequent gene transcription.
Caption: this compound inhibits the Notch signaling pathway by preventing the formation of the active transcription complex in the nucleus.
Experimental Workflow for Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A step-by-step workflow for effectively dissolving this compound for experimental use.
References
- 1. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zentriforce.com [zentriforce.com]
- 3. Thioflavin T (ThT)-based aggregation assay [bio-protocol.org]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
Technical Support Center: Optimizing SAHM1 Delivery in Animal Models
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the in vivo delivery of SAHM1, a stapled peptide inhibitor of the Notch signaling pathway.
General Information
-
What is this compound? this compound (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide.
-
Mechanism of Action: this compound mimics the Mastermind-like 1 (MAML1) protein, a critical co-activator in the Notch signaling pathway. It acts by directly binding to the Notch intracellular domain (NICD)-CSL protein complex, preventing the recruitment of MAML1. This action blocks the assembly of the Notch transcriptional activation complex, leading to the specific downregulation of Notch target genes (e.g., Hes1, Hey1, Dtx1, Myc).[1]
Figure 1: this compound Mechanism of Action in the Notch Signaling Pathway.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the preparation and administration of this compound in animal models.
Q1: How should I reconstitute and store this compound?
-
Answer: this compound is typically supplied as a lyophilized solid.
-
Reconstitution: For stock solutions, reconstitute in sterile DMSO. A concentration of 50 mg/mL in DMSO has been reported. For aqueous solutions, solubility in water is up to 1 mg/mL.
-
Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions in DMSO are generally stable for up to 3 months.
-
Q2: My this compound peptide is precipitating when I dilute my DMSO stock into an aqueous buffer for injection. What should I do?
-
Answer: This is a common issue when diluting a compound from a high-concentration DMSO stock into a physiological buffer.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final percentage of DMSO in the injected solution is minimal, ideally below 5-10%, as higher concentrations can be toxic to animals.
-
Use Solubilizing Excipients: Consider pre-mixing the DMSO stock with a solubilizing agent like Tween® 80 or PEG400 before the final dilution into saline or PBS. A common practice is to use a vehicle like 5% DMSO, 5% Tween® 80, and 90% sterile saline.
-
Gentle Warming: Briefly warm the solution to 37°C to aid dissolution, but be cautious of peptide stability at higher temperatures.
-
Sonication: Use a bath sonicator for a short period to help break up aggregates.
-
Prepare Fresh: Always prepare the final injection solution immediately before use to minimize the chance of precipitation over time.
-
-
Q3: What is the recommended vehicle for this compound administration?
-
Answer: The optimal vehicle depends on the administration route.
-
Intraperitoneal (IP) Injection: While the vehicle used in the key T-ALL study was not explicitly detailed, a common and recommended vehicle for stapled peptides is a formulation of 5-10% DMSO, 90-95% sterile saline or PBS . Always verify the tolerability of your chosen vehicle in a small cohort of animals first.
-
Intranasal (IN) Administration: A published study successfully used this compound dissolved in DMSO and then diluted for administration.[2] For topical delivery, ensuring the peptide remains in solution is key.
-
Q4: I am not observing the expected therapeutic effect. How can I confirm this compound is engaging its target in vivo?
-
Answer: Target engagement can be confirmed by measuring the downstream effects of Notch inhibition.
-
Pharmacodynamic (PD) Assay: The most direct method is to measure the mRNA levels of known Notch target genes.
-
Tissue Collection: Collect tumor tissue or relevant tissues (e.g., spleen, blood cells) from a cohort of animals at a defined time point after this compound administration (e.g., 4-24 hours).
-
Analysis: Perform quantitative real-time PCR (qRT-PCR) on the tissue lysates.
-
Expected Outcome: Successful target engagement should result in a significant decrease in the mRNA expression of genes like Hes1, Heyl, Dtx1, and Myc compared to vehicle-treated controls.[3]
-
-
Q5: Are there any known toxicities for this compound? What should I monitor?
-
Answer:
-
Observed Toxicity: In a mouse model of T-ALL, this compound treatment was not associated with the gastrointestinal toxicity (e.g., intestinal crypt damage) that is often observed with broader-acting Notch inhibitors like γ-secretase inhibitors (GSIs).
-
General Monitoring: As with any experimental therapeutic, researchers should monitor animals for general signs of toxicity, including:
-
Weight loss (>15-20% is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur, hunched posture).
-
Signs of injection site irritation.
-
-
Maximum Tolerated Dose (MTD): A formal MTD study for this compound has not been published. It is recommended to perform a dose-escalation study in a small number of animals to determine the MTD for your specific animal model and strain.
-
Quantitative Data and In Vivo Parameters
Table 1: Recommended Dosing for this compound in Mouse Models
| Animal Model | Indication | Administration Route | Dose | Vehicle | Reference |
| T-ALL Xenograft | T-cell Acute Lymphoblastic Leukemia | Intraperitoneal (IP) | 30 mg/kg, twice daily (BID) | Not explicitly stated. Recommend 5-10% DMSO in sterile saline. | [1] |
| T-ALL Xenograft | T-cell Acute Lymphoblastic Leukemia | Intraperitoneal (IP) | 35 mg/kg, once daily (QD) | Not explicitly stated. Recommend 5-10% DMSO in sterile saline. | [3] |
| HDM-Induced Asthma | Allergic Airway Inflammation | Intranasal (IN) | 1-3 µg per mouse, daily | DMSO |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Method | Notes |
| Pharmacokinetics | |||
| Half-life (t½) | Data not publicly available | - | Stapled peptides generally have improved half-lives compared to linear peptides due to resistance to proteolysis. |
| Peak Plasma Concentration (Cmax) | Data not publicly available | - | - |
| Pharmacodynamics | |||
| Target Gene Modulation (T-ALL Model) | Significant decrease in mRNA levels | qRT-PCR of blood mononuclear cells | Repression of Hes1, Heyl, Dtx1, Nrarp, and Myc was observed 5 days after initiation of treatment (30 mg/kg BID). |
| Efficacy (T-ALL Model) | Significant dose-dependent tumor regression | Bioluminescence Imaging | Treatment with 30 mg/kg BID resulted in tumor regression over a 5-day period. |
| Efficacy (Asthma Model) | Marked reduction in eosinophil and T-cell numbers | Flow Cytometry of Bronchoalveolar Lavage Fluid | Treatment during the challenge phase significantly reduced airway inflammation. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration for T-ALL Mouse Model
This protocol is based on published studies and general best practices for peptide administration.
-
Peptide Reconstitution:
-
Prepare a high-concentration stock of this compound (e.g., 20 mg/mL) in 100% sterile DMSO.
-
-
Vehicle Preparation (Recommended):
-
Prepare a vehicle solution of 10% DMSO in sterile 0.9% saline.
-
Note: The final DMSO concentration should be kept as low as possible while maintaining peptide solubility.
-
-
Dosing Solution Preparation:
-
Calculate the required volume of this compound stock solution based on the animal's weight and the target dose (e.g., 30 mg/kg).
-
For a 20g mouse at 30 mg/kg, the required dose is 0.6 mg.
-
Using a 20 mg/mL stock, this requires 30 µL of the stock solution.
-
Dilute the 30 µL of this compound stock into 270 µL of the 10% DMSO/saline vehicle to get a final injection volume of 300 µL with 20% DMSO. Adjust volumes to minimize final DMSO concentration.
-
Prepare fresh daily and vortex gently before use.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Using a 27-gauge needle, perform the IP injection into the lower right quadrant of the abdomen, avoiding the cecum.
-
Administer the calculated volume (typically 100-300 µL for a mouse).
-
-
Monitoring:
-
Monitor animals daily for tumor burden (e.g., via bioluminescence), body weight, and signs of toxicity.
-
Protocol 2: Intranasal (IN) Administration for Asthma Mouse Model
This protocol is adapted from the study by KleinJan et al., 2018.
-
Peptide Reconstitution:
-
Dissolve this compound in sterile DMSO to a stock concentration (e.g., 1 mg/mL).
-
-
Dosing Solution Preparation:
-
Dilute the DMSO stock in sterile PBS or saline to the final desired concentration for delivery (e.g., 1-3 µg in a total volume of 20-30 µL).
-
-
Administration:
-
Lightly anesthetize the mouse (e.g., using isoflurane).
-
Hold the mouse in a supine position.
-
Using a micropipette, carefully apply half of the total volume (e.g., 10-15 µL) to one nostril, allowing the mouse to inhale the droplet.
-
Repeat for the other nostril.
-
-
Post-Administration:
-
Keep the mouse in the supine position for a brief period (~1 minute) to ensure the solution is distributed within the nasal cavity.
-
Monitor for recovery from anesthesia and any signs of respiratory distress.
-
Visualization of Workflows and Logic
Figure 2: General Experimental Workflow for In Vivo this compound Studies.
Figure 3: Troubleshooting Logic for Lack of this compound Efficacy.
References
- 1. Direct inhibition of the NOTCH transcription factor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (this compound) abrogates the hallmarks of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in an Adult Mouse [protocols.io]
SAHM1 stability and storage conditions
Welcome to the Technical Support Center for SAHM1. This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the stability and storage of this compound, a stabilized hydrocarbon-stapled alpha-helical peptide and Notch pathway inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. The recommended conditions depend on whether the peptide is in a lyophilized (solid) state or in solution.
For optimal long-term stability, this compound should be stored in its lyophilized form.[2] When stored under these conditions, away from light and moisture, lyophilized peptides can be stable for several years.[2] Solutions of this compound are significantly less stable and should be prepared fresh whenever possible. If storage in solution is necessary, it should be for a short term and under specific conditions to minimize degradation.
Below is a summary of the recommended storage conditions:
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Short-term (up to 3 months) | Store in a desiccator to prevent moisture absorption.[3] |
| Lyophilized Powder | -80°C | Long-term (months to years) | This is the preferred condition for long-term storage to minimize degradation. |
| In Solution | -20°C or -80°C | Short-term | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Use sterile buffers with a pH between 5 and 7. |
Q2: How should I handle and reconstitute this compound?
A2: Careful handling is essential to prevent contamination and degradation. This compound is soluble in water up to 1 mg/ml.
Handling Lyophilized this compound:
-
Before opening the vial, allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, as moisture can accelerate degradation.
-
Weigh the desired amount of peptide quickly in a clean environment.
-
Since the this compound sequence contains a cysteine residue (AERLRRRIXLCRXHHST), it is susceptible to oxidation. For maximum stability, it is recommended to purge the vial with an inert gas like argon or nitrogen before resealing.
Reconstitution:
-
For aqueous solutions, use sterile, purified water.
-
If using a buffer, a slightly acidic pH of 5-6 is generally recommended for peptide stability in solution.
-
For creating concentrated stock solutions, DMSO can also be used.
Q3: What are the common degradation pathways for this compound?
A3: Like other peptides, this compound is susceptible to several chemical degradation pathways, which can lead to a loss of biological activity. The primary concerns are:
| Degradation Pathway | Description | Preventive Measures |
| Oxidation | The cysteine (C) residue in the this compound sequence is particularly prone to oxidation, which can lead to the formation of disulfide bridges or other oxidized species. | Store the lyophilized peptide and solutions under an inert atmosphere (argon or nitrogen). Use degassed buffers for reconstitution. |
| Hydrolysis | Cleavage of peptide bonds can occur, especially at acidic or basic pH. Certain amino acid pairs, like Asp-Pro, are more susceptible. | Maintain the pH of solutions between 5 and 7. Store at low temperatures to slow down hydrolysis. |
| Deamidation | This involves the hydrolysis of the side-chain amide group of asparagine (Asn) and glutamine (Gln) residues. | Buffer solutions at a slightly acidic pH, as deamidation is often accelerated at neutral and alkaline pH. |
Troubleshooting Guide
Problem: I am observing reduced or no activity of this compound in my experiments.
This issue can arise from several factors, including improper storage, handling, or experimental setup. The following workflow can help you troubleshoot the problem.
References
Technical Support Center: Overcoming SAHM1 Off-Target Effects
Welcome to the technical support center for SAHM1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common issues related to the off-target effects of this compound, a stapled α-helical peptide that inhibits the Notch signaling pathway.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable, hydrocarbon-stapled α-helical peptide designed to mimic the dominant-negative form of Mastermind-like 1 (MAML1).[1][3] Its primary on-target effect is the disruption of the canonical Notch transcription complex, which is formed by the intracellular domain of the Notch receptor (NICD), the DNA binding protein RBPj, and MAML. By preventing the assembly of this complex, this compound effectively inhibits the transcription of Notch target genes.
Q2: My experimental results are inconsistent or show unexpected toxicity. Could this be due to this compound off-target effects?
A2: Yes, inconsistent results or unexpected toxicity can be indicators of off-target effects, especially when using higher concentrations of any inhibitor. While stapled peptides are designed for high specificity, off-target interactions can still occur. It is crucial to distinguish between on-target cellular responses and those caused by unintended molecular interactions. The troubleshooting guides below provide systematic approaches to investigate these issues.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: It is recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the lowest effective concentration that produces the desired on-target phenotype. Using concentrations significantly higher than the IC50 or Ki value for the on-target interaction increases the likelihood of engaging lower-affinity off-target proteins. Whenever possible, use 5 to 10 times the known IC50 or Ki value for complete inhibition, but be cautious with concentrations exceeding 10 µM, as they are more likely to cause non-specific effects.
Q4: What are the essential controls for a this compound experiment?
A4: To ensure your results are robust and correctly interpreted, the following controls are essential:
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Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., water or DMSO). This accounts for any effects of the solvent itself.
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Untreated Control: A baseline sample of cells that receive no treatment.
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Positive Control: A known, well-characterized inhibitor of the Notch pathway (e.g., a gamma-secretase inhibitor like DAPT) to confirm your assay can detect Notch inhibition.
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Negative Control: If available, a structurally similar but inactive peptide. This helps to confirm that the observed effect is due to the specific inhibitory action of this compound and not just the presence of a peptide.
Troubleshooting Guides
Guide 1: Phenotype Does Not Match Expected On-Target Effect
If you observe a cellular phenotype that is inconsistent with Notch pathway inhibition, it is critical to systematically determine if the cause is an off-target effect.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Step 1: Verify Downstream On-Target Gene Repression The most direct way to confirm this compound is working as expected is to measure the expression of known Notch target genes.
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Method: Treat your cells with a range of this compound concentrations. After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and perform qRT-PCR or Western blotting for canonical Notch targets such as HES1, MYC, and DTX1.
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Expected Outcome: You should observe a dose-dependent decrease in the mRNA and/or protein levels of these target genes.
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Troubleshooting: If you see the expected phenotype but no change in Notch target genes, the phenotype is very likely due to an off-target effect.
Step 2: Confirm On-Target Engagement with CETSA The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that this compound is physically binding to its intended target complex within the cell. The principle is that a protein becomes more thermally stable when bound to a ligand.
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Method: A detailed protocol is provided below. In brief, cells are treated with this compound or a vehicle control, heated to a range of temperatures, and then lysed. The amount of soluble target protein remaining is quantified by Western blot.
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Expected Outcome: In the presence of this compound, a key component of the Notch transcriptional complex (e.g., RBPj) should remain soluble at higher temperatures compared to the vehicle control, indicating target engagement.
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Troubleshooting: If CETSA shows no target engagement at concentrations where you observe a phenotype, this is strong evidence of an off-target effect.
Guide 2: Differentiating On-Target vs. Off-Target Phenotypes
Even if on-target engagement is confirmed, a phenotype could still be caused by a separate off-target interaction. The following strategies can help dissect this.
Strategy 1: Use a Structurally Unrelated Inhibitor Use an inhibitor that targets the same pathway through a different mechanism. For the Notch pathway, gamma-secretase inhibitors (GSIs) are a good choice as they prevent the cleavage and release of the Notch intracellular domain (NICD), an event upstream of the complex this compound targets.
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Method: Treat your cells with a GSI (e.g., DAPT) and this compound in parallel experiments.
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Interpretation:
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If both this compound and the GSI produce the same phenotype, it is highly likely to be a true on-target effect of Notch pathway inhibition.
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If this compound produces the phenotype but the GSI does not, the effect of this compound is likely off-target.
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Strategy 2: Perform a Rescue Experiment If this compound's on-target effect is the inhibition of a specific gene's transcription, you can "rescue" the phenotype by re-expressing a downstream effector.
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Method: Treat cells with this compound. Then, introduce a plasmid that constitutively expresses a key downstream effector that is normally suppressed by Notch signaling.
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Interpretation: If the expression of the downstream effector reverses the phenotype observed with this compound treatment, it confirms the phenotype is on-target.
Caption: On-target vs. potential off-target signaling pathways for this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to verify the intracellular binding of this compound to its target complex.
Materials:
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Cells of interest cultured to 80-90% confluency.
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This compound stock solution (e.g., 1 mg/mL in sterile water).
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Vehicle control (sterile water).
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Phosphate-buffered saline (PBS) with protease inhibitors.
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PCR tubes.
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Thermal cycler.
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Equipment for cell lysis (e.g., for freeze-thaw cycles).
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Centrifuge capable of 20,000 x g at 4°C.
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Equipment and reagents for Western blotting (SDS-PAGE gels, transfer system, PVDF membrane, primary antibody against a component of the NTC like RBPj, and HRP-conjugated secondary antibody).
Procedure:
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Cell Treatment:
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Harvest cultured cells and resuspend them in fresh media at a density of 2 x 10⁶ cells/mL.
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Treat cells with the desired concentration of this compound or with vehicle control.
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Incubate for 1 hour at 37°C to allow for compound uptake.
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Heat Challenge:
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Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
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For an initial melt curve, use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
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Cell Lysis and Fractionation:
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Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
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Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
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Carefully collect the supernatant.
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Western Blot Analysis:
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Determine the protein concentration of each supernatant (e.g., using a BCA assay).
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Normalize all samples to the same protein concentration.
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Perform standard Western blotting using a primary antibody specific for a core component of the Notch transcription complex (e.g., anti-RBPj).
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Develop the blot and quantify the band intensities.
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Data Analysis:
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Plot the normalized band intensity (soluble protein) against the temperature for both vehicle- and this compound-treated samples.
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A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
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Protocol 2: Quantitative RT-PCR for Notch Target Gene Expression
This protocol measures changes in the mRNA levels of Notch target genes following this compound treatment.
Materials:
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Cells seeded in a 6-well plate.
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This compound and vehicle control.
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RNA extraction kit.
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cDNA synthesis kit.
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qPCR master mix (e.g., SYBR Green).
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Primers for target genes (HES1, MYC) and a housekeeping gene (GAPDH, ACTB).
Procedure:
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Cell Treatment:
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Seed cells and allow them to adhere overnight.
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Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.
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RNA Extraction and cDNA Synthesis:
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Lyse the cells and extract total RNA according to the kit manufacturer's instructions.
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Quantify the RNA and assess its purity.
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Synthesize cDNA from an equal amount of RNA from each sample.
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qPCR:
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Set up qPCR reactions for each target gene and the housekeeping gene for all samples.
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Run the qPCR program on a real-time PCR machine.
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Data Analysis:
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Calculate the ΔCt for each sample by normalizing the Ct value of the target gene to the Ct value of the housekeeping gene.
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Calculate the ΔΔCt by comparing the ΔCt of treated samples to the vehicle control.
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Determine the fold change in gene expression (2-ΔΔCt).
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Plot the fold change against the this compound concentration. A dose-dependent decrease confirms on-target activity.
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References
Technical Support Center: SAHM1 Efficacy and Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the stapled peptide SAHM1, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a hydrocarbon-stapled alpha-helical peptide that functions as a Notch pathway inhibitor.[1] It is designed to mimic the Mastermind-like 1 (MAML1) protein and works by disrupting the assembly of the Notch transcription factor complex.[2] This inhibition prevents the transcription of Notch target genes, which are often involved in cell proliferation and survival.[2]
Q2: We are observing resistance to this compound in our cell line, even though it is known to have active Notch signaling. What are the potential resistance mechanisms?
A2: Resistance to Notch inhibitors like this compound can arise from several factors:
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Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the Notch blockade. A key mechanism identified is the aberrant activation of the PI3K/AKT signaling pathway, often through the loss or downregulation of PIK3R1. This allows cancer cells to maintain proliferation and survival despite Notch inhibition.
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"Off-Target" Resistance: The resistance may not be directly related to the Notch pathway itself but to broader mechanisms of drug resistance, such as increased drug efflux, alterations in drug metabolism, or activation of general cell survival mechanisms.
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Mutations in Notch Pathway Components: While less commonly reported for this compound specifically, resistance to other Notch inhibitors can be due to mutations in the Notch receptor or downstream effectors that prevent the drug from binding or render the pathway constitutively active through other means.
Q3: How can we confirm that this compound is effectively inhibiting the Notch pathway in our experimental system?
A3: To verify the on-target activity of this compound, you can perform the following experiments:
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qRT-PCR Analysis: Measure the mRNA levels of well-established Notch target genes, such as HES1, MYC, and DTX1. A significant decrease in the expression of these genes after this compound treatment indicates successful Notch pathway inhibition.
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Reporter Gene Assay: Utilize a luciferase reporter construct driven by a promoter containing binding sites for the Notch transcription complex. A reduction in luciferase activity upon this compound treatment would confirm its inhibitory effect.
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Western Blot Analysis: While this compound targets a protein-protein interaction, you can assess the protein levels of downstream targets of the Notch pathway.
Troubleshooting Guide: Improving this compound Efficacy
Issue 1: Suboptimal this compound Efficacy in a Sensitive Cell Line
If you are observing lower-than-expected efficacy in a cell line anticipated to be sensitive to this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Peptide Instability or Degradation | Ensure proper storage of this compound at -20°C. Prepare fresh working solutions for each experiment. |
| Incorrect Dosing | Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line. Published effective concentrations can vary. |
| Cell Culture Conditions | Optimize cell density and serum concentration in your culture media, as these factors can sometimes influence drug efficacy. |
Issue 2: Overcoming Acquired or Intrinsic Resistance to this compound
For cell lines exhibiting resistance to this compound monotherapy, the following strategies may enhance its anti-cancer effects:
| Strategy | Rationale | Experimental Approach |
| Combination Therapy with PI3K/AKT Inhibitors | To counteract resistance mediated by the activation of the PI3K/AKT pathway. | Co-treat resistant cells with this compound and a specific PI3K or AKT inhibitor (e.g., MK-2206). Assess for synergistic effects on cell viability and apoptosis. |
| Combination with Chemotherapeutic Agents | To target multiple cellular processes and prevent the emergence of resistance. | Combine this compound with standard-of-care chemotherapies for the cancer type you are studying (e.g., taxanes, platinum-based drugs). Evaluate for enhanced cytotoxicity. |
| Combination with CDK4/6 Inhibitors | Simultaneous inhibition of Notch and cell cycle progression can be highly effective, particularly in T-cell acute lymphoblastic leukemia (T-ALL). | Co-administer this compound and a CDK4/6 inhibitor (e.g., PD-0332991) and measure the impact on cell cycle arrest and apoptosis. |
Experimental Protocols
Protocol 1: Assessment of this compound-Mediated Inhibition of Notch Target Gene Expression via qRT-PCR
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Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
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This compound Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.
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RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform quantitative real-time PCR using primers specific for Notch target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 2: Evaluation of Synergistic Effects of this compound in Combination Therapy
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Cell Seeding: Seed cells in 96-well plates.
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Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug (e.g., a PI3K inhibitor). Include single-agent and vehicle controls.
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Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Quantitative Data Summary
Table 1: Effect of this compound on Notch Target Gene Expression in KOPT-K1 T-ALL Cells
| Gene | Treatment (20 µM for 24h) | Relative mRNA Level (vs. DMSO) |
| HES1 | This compound | ~0.2 |
| This compound-D1 (inactive control) | ~1.0 | |
| MYC | This compound | ~0.4 |
| This compound-D1 (inactive control) | ~1.0 | |
| DTX1 | This compound | ~0.3 |
| This compound-D1 (inactive control) | ~1.0 |
Data adapted from Moellering et al., 2009.
Table 2: In Vivo Efficacy of this compound in a T-ALL Murine Model
| Treatment Group | Dosing Schedule | Tumor Burden (Bioluminescence) |
| Vehicle | - | Progressive increase |
| This compound (35 mg/kg) | Once daily | No significant change (P = 0.17) |
| This compound (30 mg/kg) | Twice daily | Significant regression (P = 0.02) |
Data adapted from Moellering et al., 2009.
Visualizations
References
SAHM1 peptide aggregation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the SAHM1 peptide, with a specific focus on preventing and managing aggregation.
Frequently Asked Questions (FAQs)
1. General Handling and Storage
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Q1.1: What is this compound and what is its mechanism of action? this compound (Stapled Alpha-Helical Motif 1) is a synthetic, cell-permeable, hydrocarbon-stapled alpha-helical peptide.[1] It functions as a Notch pathway inhibitor by targeting a critical protein-protein interface, thereby preventing the assembly of the Notch transcriptional activation complex.[1] This inhibitory action makes it a valuable tool for studying Notch signaling in various biological contexts, including cancer and allergic inflammation.[2]
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Q1.2: How should I properly dissolve lyophilized this compound peptide? Proper dissolution is critical to prevent aggregation. Start by allowing the lyophilized peptide to equilibrate to room temperature before opening the vial. Based on manufacturer data and general peptide handling guidelines, use high-purity solvents. For this compound, sterile, distilled water is the recommended primary solvent. If solubility issues arise, high-purity Dimethyl Sulfoxide (DMSO) can be used to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.
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Q1.3: What are the recommended storage conditions for this compound?
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Lyophilized Powder: Store at -20°C for long-term stability.
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In Solution: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Stock solutions in DMSO are generally stable for extended periods at -20°C. Aqueous solutions are more susceptible to degradation and should be used promptly or stored frozen for shorter periods.
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2. Aggregation: Troubleshooting and Prevention
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Q2.1: My this compound solution appears cloudy or contains visible precipitates. What should I do? Cloudiness or precipitation is a common sign of peptide aggregation. This can occur due to improper dissolution, high concentration, or inappropriate buffer conditions.
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Action: Do not use the cloudy solution directly in your experiment. First, try to gently sonicate the solution in a water bath for a few minutes to aid dissolution. If the solution remains cloudy, it indicates significant aggregation. It is recommended to prepare a fresh solution, carefully following the dissolution protocol. Centrifuging the solution to pellet aggregates and using the supernatant is a possible salvage step, but the final concentration will be unknown and must be re-determined.
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Q2.2: What factors can promote this compound aggregation? Several factors can induce the aggregation of peptides, including this compound:
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High Concentration: Like many peptides, this compound is more prone to aggregate at higher concentrations.
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pH and Ionic Strength: The net charge of the peptide is pH-dependent. At a pH close to the peptide's isoelectric point (pI), it will have a neutral net charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
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Freeze-Thaw Cycles: Repeated cycles can destabilize the peptide solution and promote the formation of aggregates.
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Mechanical Stress: Vigorous vortexing or shaking can introduce shear stress, which may induce aggregation.
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Q2.3: How can I proactively prevent this compound aggregation?
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Optimize Buffer Conditions: Use buffers with a pH that ensures the peptide is charged. For this compound, which has several basic residues (Arg, Lys, His), a slightly acidic buffer (e.g., pH 5-6) can help maintain a net positive charge and improve solubility.
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Use Chaotropic Agents: For peptides that are difficult to dissolve or tend to aggregate, adding agents like 6 M guanidine HCl or 8 M urea to the stock solution can be effective, though their compatibility with downstream assays must be considered.
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Work at Lower Concentrations: Whenever possible, prepare and use the peptide at the lowest effective concentration for your experiment.
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Proper Handling: Dissolve the peptide gently by swirling or pipetting, avoiding vigorous vortexing. After dissolution, centrifuge the solution to pellet any minor, insoluble aggregates before transferring the supernatant.
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Quantitative Data Summary
The following tables provide key specifications for this compound and recommended starting points for preparing solutions.
Table 1: this compound Peptide Specifications
| Property | Value | Source(s) |
| Molecular Weight | 2196.58 g/mol | |
| Sequence | AERLRRRIXLCRXHHST(Modifications: Ala-1 = N-terminal Ac & β-Ala, X = (S)-2-(4-pentenyl)alanine, X-9 and X-13 stapled) | |
| Purity (HPLC) | ≥90% - ≥93% | |
| Appearance | Off-white solid |
Table 2: Recommended Solvents and Stock Concentrations
| Solvent | Recommended Max Stock Concentration | Notes | Source(s) |
| Sterile, Deionized Water | 1 mg/mL (~455 µM) | Primary recommended solvent. Ensure the water is high-purity. | |
| Dimethyl Sulfoxide (DMSO), high purity | ≥ 50 mg/mL (~22.8 mM) | Use for highly concentrated stocks or if water solubility is poor. Dilute dropwise into aqueous buffer for working solutions. Final DMSO concentration in assays should typically be <1%. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ≤ 1 mg/mL | Can be used for direct dissolution if the desired concentration is low. Monitor for signs of aggregation. |
Experimental Protocols
Protocol 1: Detecting this compound Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of peptide oligomers and aggregates.
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Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of the this compound peptide in solution to assess its aggregation state.
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Materials:
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This compound peptide solution (prepared in the desired buffer, e.g., 10 mM Phosphate Buffer, pH 7.4).
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DLS instrument and compatible low-volume cuvettes.
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0.22 µm syringe filters.
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Methodology:
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Sample Preparation: Prepare this compound solution at the desired concentration (e.g., 100 µM). Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove extraneous dust particles.
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Instrument Setup: Set the DLS instrument parameters. Typically, this includes setting the laser wavelength, scattering angle (e.g., 90° or 173°), and equilibration temperature (e.g., 25°C).
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Data Acquisition: Place the cuvette in the instrument and allow the sample to equilibrate for at least 5 minutes. Perform multiple measurements (e.g., 10-15 runs of 10 seconds each) to ensure data reproducibility.
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Data Analysis: The instrument software will generate an autocorrelation function and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a small Rh and low PDI (<20%) indicates a homogenous, non-aggregated sample. The appearance of larger species or a high PDI suggests the presence of aggregates.
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Protocol 2: Monitoring this compound Aggregation Kinetics with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.
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Objective: To monitor the kinetics of this compound fibril formation over time.
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Materials:
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This compound peptide stock solution (e.g., 1 mM in DMSO).
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Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark).
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Aggregation buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
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Black, clear-bottom 96-well plates.
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Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~480-490 nm).
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Methodology:
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Preparation: In each well of the 96-well plate, prepare the final reaction mixture. For a 100 µL final volume:
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88 µL Aggregation Buffer
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5 µL ThT stock solution (final concentration: 50 µM)
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Add buffer or potential inhibitors for control wells.
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Initiate Aggregation: Add 7 µL of this compound stock solution to each well to achieve the desired final peptide concentration (e.g., 70 µM). Mix gently by pipetting.
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Incubation and Measurement: Place the plate in the plate reader. Set the temperature (e.g., 37°C) and program the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours). Include intermittent shaking cycles to promote aggregation.
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Data Analysis: Subtract the background fluorescence from control wells (containing everything except the peptide). Plot the ThT fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, indicating nucleation and elongation phases.
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Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound experimentation.
References
Technical Support Center: Cell Viability Assays with SAHM1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving the stapled α-helical peptide, SAHM1.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a cell-permeable, hydrocarbon-stapled α-helical peptide that acts as a potent inhibitor of the Notch signaling pathway. It functions by targeting the critical protein-protein interface within the Notch transactivation complex, specifically preventing the assembly of the active transcriptional complex by competitively inhibiting the binding of Mastermind-like 1 (MAML1) to the Notch intracellular domain (NICD)-CSL complex.[1] This leads to the suppression of Notch target gene expression.[1][2]
2. What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is context-dependent and varies between cell types. By inhibiting the Notch pathway, which plays a complex role in cell fate, this compound can lead to:
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Decreased Cell Proliferation: In many cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL), Notch signaling is oncogenic, and its inhibition by this compound leads to reduced proliferation. Similarly, in human limbal stem/progenitor cells, this compound treatment has been shown to reduce the cell expansion rate at higher concentrations.
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Induction of Apoptosis: Inhibition of Notch signaling can induce apoptosis in certain cancer cells. For example, in bladder cancer cells, silencing of Notch1 has been shown to increase the apoptotic rate. The downstream effectors of Notch signaling in apoptosis can include the regulation of pathways involving p53 and ASK1.
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Growth Arrest: In some B-cell malignancies, activation of Notch signaling leads to growth inhibition and apoptosis, suggesting that the effect of this compound could be nuanced in these contexts.
3. How should I prepare and store this compound?
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.
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Storage: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.
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Reconstitution: For use in cell culture, this compound can be reconstituted in a small amount of sterile DMSO to create a concentrated stock solution. It is also soluble in water up to 1 mg/ml.
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Working Solution: The stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.1%).
| Parameter | Recommendation |
| Storage Temperature | -20°C (Lyophilized) |
| Reconstitution Solvent | DMSO or Water |
| Stock Solution Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles |
| Final DMSO Concentration | Keep below 0.1% in cell culture |
Caption: Recommended storage and handling conditions for this compound.
Troubleshooting Guide
Problem 1: No observable effect on cell viability after this compound treatment.
This is a common issue that can arise from several factors.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 1 µM to 20 µM have been reported in the literature. |
| Insufficient Incubation Time | The effects of this compound on cell viability may not be immediate. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | Some cell lines may not rely on the Notch signaling pathway for survival and proliferation, and therefore will be insensitive to this compound. Confirm the expression of Notch receptors and the activity of the Notch pathway in your cell line using techniques like Western blotting for NICD or qPCR for Notch target genes (e.g., HES1, HEY1). |
| This compound Degradation | Ensure proper storage and handling of the this compound peptide. Avoid repeated freeze-thaw cycles of the stock solution. Use a fresh aliquot for each experiment. |
| Assay Interference | The components of your cell viability assay may interfere with this compound. Run a cell-free control with this compound and the assay reagent to check for any direct chemical interactions. |
Problem 2: High variability between replicate wells.
High variability can obscure real effects and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate this compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| This compound Precipitation | At high concentrations, this compound may precipitate out of solution. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try lowering the concentration or using a different solvent for the initial stock solution (if compatible with your cells). |
| Peptide Aggregation | Stapled peptides can sometimes aggregate, reducing their effective concentration. To minimize aggregation, vortex the reconstituted stock solution thoroughly and consider a brief sonication. |
Problem 3: Unexpected increase in cell viability at high this compound concentrations.
This paradoxical effect can be misleading and requires careful investigation.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that promote cell survival. MAML1, the target of this compound, has functions independent of the Notch pathway, for instance as a coactivator for MEF2C in myogenesis and in Wnt signaling. While this compound is designed to be specific for the Notch complex, high concentrations could potentially interfere with these other pathways. Consider testing the effect of a control peptide with a similar structure but no activity against the Notch pathway. |
| Assay Artifact | The this compound peptide may directly interact with the cell viability assay reagent, leading to a false positive signal. Run a cell-free control with various concentrations of this compound to test for this interference. |
| Cellular Stress Response | High concentrations of the peptide might induce a cellular stress response that paradoxically leads to a temporary increase in metabolic activity, which is what many viability assays measure. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: General workflow for a cell viability assay with this compound treatment.
References
SAHM1 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAHM1. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a stabilized, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1] It functions by targeting a critical protein-protein interface, preventing the assembly of the Notch transactivation complex, which is essential for the transcription of Notch target genes.[1][2] Specifically, this compound was designed to mimic a region of the Mastermind-like 1 (MAML1) protein, thereby disrupting its interaction with the intracellular domain of the Notch receptor (ICN) and the transcription factor CSL.[3]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. Published studies have used concentrations ranging from the low micromolar (µM) to nanomolar (nM) range. For example, in human limbal epithelial stem/progenitor cells, concentrations of 1, 5, 10, and 20 µM have been used. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, a dose-dependent repression of a NOTCH1-dependent luciferase reporter was observed with concentrations ranging from 0.55 to 45 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in water up to 1 mg/mL. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffer such as PBS. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium. Always refer to the manufacturer's datasheet for specific solubility information for your batch of this compound.
Q4: How stable is this compound in solution?
A4: Stapled peptides like this compound are designed for enhanced stability and resistance to proteolytic degradation compared to their unmodified peptide counterparts. Stock solutions of this compound are reported to be stable for up to 3 months when stored at -20°C. For working solutions in cell culture media, it is best practice to prepare them fresh for each experiment to avoid potential degradation over time, especially in the presence of serum.
Q5: Does this compound have off-target effects?
A5: While this compound is designed for specific inhibition of the Notch transactivation complex, the possibility of off-target effects cannot be entirely ruled out, as with any inhibitor. Studies have shown that this compound has a more specific action on the Notch pathway compared to broader-spectrum inhibitors like gamma-secretase inhibitors (GSIs). To control for potential off-target effects, it is advisable to include appropriate negative controls in your experiments, such as a scrambled or inactive version of the stapled peptide if available.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Issue 1: The dose-response curve is flat, showing no inhibition at any concentration.
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Question: I've treated my cells with a wide range of this compound concentrations, but I'm not observing any effect on my Notch signaling readout. What could be the problem?
-
Answer: A flat dose-response curve suggests a lack of inhibitory activity. Several factors could contribute to this:
-
Inactive Compound: Verify the source and quality of your this compound. Ensure it has been stored correctly at -20°C. If possible, test the activity of the compound in a validated positive control assay.
-
Cell Permeability Issues: While stapled peptides are designed for improved cell entry, permeability can be cell-type dependent. If this compound is not efficiently entering your cells, you will not observe an intracellular effect. Consider increasing the incubation time or using a cell line known to be responsive to this compound.
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Incorrect Readout: Ensure that your experimental readout is a reliable measure of Notch pathway activity. This could be the expression of a downstream target gene (e.g., HES1, HEY1) measured by qRT-PCR or a reporter assay.
-
Notch Pathway Inactivity: Confirm that the Notch pathway is active in your cell line under basal conditions or that it has been properly stimulated if your experiment involves activation.
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Issue 2: The EC50/IC50 value is much higher than expected.
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Question: My this compound dose-response curve shows inhibition, but the EC50 value is significantly higher than what has been reported in the literature. Why might this be?
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Answer: A rightward shift in the dose-response curve, indicating lower potency, can be due to several experimental variables:
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Suboptimal Assay Conditions: The apparent potency of an inhibitor can be influenced by factors such as cell density, serum concentration in the media, and incubation time. High cell density or high serum protein levels can potentially reduce the effective concentration of this compound available to the cells.
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Compound Degradation: While more stable than linear peptides, this compound can still degrade if not handled properly. Avoid repeated freeze-thaw cycles of the stock solution and prepare fresh working dilutions for each experiment.
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Assay Duration: The inhibitory effect of this compound on downstream gene expression is time-dependent. A shorter incubation time may not be sufficient to observe the maximal effect at lower concentrations, leading to a higher apparent EC50.
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Issue 3: The dose-response curve has a very shallow or steep slope.
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Question: The slope of my this compound dose-response curve is not ideal, making it difficult to accurately determine the EC50. What does this indicate?
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Answer: The slope of the dose-response curve (Hill slope) provides information about the nature of the inhibitor-target interaction.
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Shallow Slope: A shallow slope can indicate issues such as compound instability at higher concentrations, solubility problems, or complex biological responses involving multiple binding sites or indirect effects.
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Steep Slope: A steep slope might suggest positive cooperativity in binding, but it can also be an artifact of a narrow concentration range that does not adequately define the top and bottom plateaus of the curve. Ensure your concentration range spans several orders of magnitude.
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Issue 4: There is high variability between replicate wells.
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Question: I'm seeing a lot of scatter in my data points, and the error bars on my dose-response curve are very large. How can I improve the reproducibility of my assay?
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Answer: High variability can obscure the true dose-response relationship. Common causes include:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
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Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to altered cell growth and compound concentrations. Consider not using the outermost wells or filling them with sterile PBS or media to create a humidity barrier.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of this compound.
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Incomplete Mixing: Ensure that this compound is thoroughly mixed into the culture medium in each well.
-
Experimental Protocols & Data Presentation
Detailed Methodology: Generating a this compound Dose-Response Curve in a Luciferase Reporter Assay
This protocol describes a typical experiment to determine the IC50 of this compound in a cell line expressing a Notch-responsive luciferase reporter.
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Cell Culture and Seeding:
-
Culture a human cell line (e.g., KOPT-K1 T-ALL cells) that has been stably transfected with a Notch-responsive luciferase reporter construct (e.g., a promoter containing CSL binding sites driving firefly luciferase expression) and a constitutively expressed Renilla luciferase construct for normalization.
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Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
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On the day of the experiment, harvest cells in the logarithmic growth phase and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.
-
Perform a serial dilution series of the this compound stock solution in the appropriate cell culture medium to create 2X working solutions. A typical 10-point dose-response curve might include final concentrations ranging from 1 nM to 50 µM.
-
Include a vehicle control (medium with the same concentration of water as the highest this compound dose) and a positive control for Notch inhibition if available (e.g., a known GSI).
-
Carefully add 100 µL of the 2X this compound working solutions or controls to the appropriate wells of the 96-well plate containing the cells, resulting in a final volume of 200 µL and the desired 1X final concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
After the incubation period, measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for differences in cell number and transfection efficiency.
-
Normalize the data to the vehicle control (defined as 100% activity or 0% inhibition).
-
Plot the normalized response (as a percentage of control) against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The quantitative data from a representative this compound dose-response experiment is summarized in the table below.
| This compound Concentration (µM) | Log(this compound Concentration) | Normalized Response (% of Control) | % Inhibition |
| 0.001 | -3.00 | 98.5 | 1.5 |
| 0.01 | -2.00 | 95.2 | 4.8 |
| 0.1 | -1.00 | 85.1 | 14.9 |
| 0.5 | -0.30 | 55.3 | 44.7 |
| 1 | 0.00 | 35.8 | 64.2 |
| 5 | 0.70 | 15.2 | 84.8 |
| 10 | 1.00 | 8.9 | 91.1 |
| 50 | 1.70 | 5.1 | 94.9 |
Visualizations
References
- 1. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (this compound) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
Technical Support Center: Modifying SAHM-MCL1 for Enhanced Target Specificity
A Note on Nomenclature: The term "SAHM1" is predominantly used in scientific literature to refer to a Stapled α-helical peptide derived from mastermind-like 1, which is an inhibitor of the Notch signaling pathway.[1][2][3][4] This guide addresses the modification of a stapled peptide designed to inhibit Myeloid cell leukemia 1 (Mcl-1) , a member of the BCL-2 family of apoptosis regulators. To ensure clarity and align with the topic, this guide will use the designation SAHM-MCL1 (Stapled α-Helical Mimic of a BH3 domain, targeting MCL-1). The principles and troubleshooting steps described here are broadly applicable to the development of stapled peptides targeting Mcl-1.
Frequently Asked Questions (FAQs)
Q1: What is SAHM-MCL1 and why is enhancing its target specificity important?
A1: SAHM-MCL1 is a synthetic, cell-permeable peptide designed to mimic the BH3 (BCL-2 Homology 3) domain of pro-apoptotic proteins like BIM or NOXA. It is engineered with a hydrocarbon "staple" that locks the peptide into its bioactive α-helical conformation. This allows it to bind with high affinity to a hydrophobic groove on the anti-apoptotic protein Mcl-1, preventing Mcl-1 from neutralizing pro-apoptotic proteins and thereby promoting cancer cell death. Enhancing target specificity is critical because other anti-apoptotic proteins, such as BCL-xL and BCL-2, share structural similarities with Mcl-1. A non-specific peptide could bind to these other proteins, leading to off-target effects and potential toxicities, such as thrombocytopenia, which has been observed with BCL-xL inhibition. High specificity for Mcl-1 ensures that the therapeutic effect is directed only towards cancer cells dependent on this particular survival protein, increasing efficacy and improving the safety profile.
Q2: What are the primary strategies for modifying SAHM-MCL1 to improve specificity for Mcl-1 over BCL-xL?
A2: Improving specificity involves exploiting the subtle differences in the BH3-binding grooves of Mcl-1 and BCL-xL. Key strategies include:
-
Amino Acid Substitution: Systematically replacing amino acids in the peptide sequence. For example, peptides derived from the BIM BH3 domain can be mutated to increase Mcl-1 selectivity, as certain residues are more critical for binding to Mcl-1 than to BCL-xL.
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Staple Position Scanning: The location of the hydrocarbon staple is crucial. Moving the staple to different positions (e.g., i, i+4 vs. i, i+7 spacing at different points along the helix) can alter the peptide's shape and how it interacts with the target protein. The staple itself can make direct, affinity-enhancing contacts with the Mcl-1 surface, and optimizing this interaction can significantly boost specificity.
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Incorporating Non-Natural Amino Acids: Introducing synthetic amino acids with unique side chains can create novel interactions within the Mcl-1 binding groove that are not possible with the 20 canonical amino acids, further distinguishing it from the BCL-xL groove.
Q3: How does the hydrocarbon staple itself contribute to target specificity?
A3: Initially conceived as a method to stabilize the α-helical structure, the hydrocarbon staple has been shown to do more. X-ray crystallography studies have revealed that the hydrophobic staple can directly participate in binding by making contacts with residues on the surface of Mcl-1, sometimes inducing a structural rearrangement in the protein upon binding. This interaction is unique to the stapled peptide and its specific target. By optimizing the staple's length, position, and chemistry, it can be harnessed as a specificity determinant, favoring binding to Mcl-1 over other BCL-2 family members.
Troubleshooting Guides
Issue 1: Low Affinity for Mcl-1 After Modification
| Question | Possible Cause & Suggested Solution |
| My modified SAHM-MCL1 binds to Mcl-1 with significantly weaker affinity (higher Kd/IC50) than the parent peptide. What went wrong? | 1. Disruption of Key Binding Residues: Your modification may have altered or removed an amino acid critical for binding. The BH3 domain has conserved hydrophobic residues and a key aspartate that forms a salt bridge with an arginine in the Mcl-1 groove. Ensure your modifications do not disrupt these "hot spot" interactions.Solution: Map your modifications against the known critical residues of the parent BH3 peptide (e.g., from BIM or MS1). Avoid modifying these positions directly. If a staple was placed at one of these sites, redesign the peptide to move the staple to a less critical position.2. Loss of Helicity: The modification, particularly the placement of the staple, may have failed to stabilize or even disrupted the α-helical conformation required for binding.Solution: Perform Circular Dichroism (CD) spectroscopy on your modified peptide to assess its α-helical content. Compare it to a successful parent peptide. If helicity is low, consider changing the staple position (i, i+4 vs. i, i+7) or the amino acids being stapled. |
Issue 2: Poor Selectivity - High Off-Target Binding to BCL-xL
| Question | Possible Cause & Suggested Solution |
| My modified SAHM-MCL1 binds Mcl-1 well, but it also shows high affinity for BCL-xL. How can I improve the selectivity ratio? | 1. Modifications Favor Common Features: The binding grooves of Mcl-1 and BCL-xL are structurally similar, though not identical. Your modification may be interacting with residues that are conserved between the two proteins.Solution: Use a structure-guided approach. Analyze the crystal structures of BH3 peptides bound to both Mcl-1 and BCL-xL. Identify residues in the binding grooves that differ and design modifications on your peptide that specifically exploit these differences. For example, the Mcl-1 groove has a higher degree of plasticity in certain regions compared to BCL-xL.2. Staple Position is Not Optimal for Selectivity: The staple may be positioned in a way that it does not contribute to selective interactions.Solution: Perform a "staple scan" by synthesizing a series of peptides with the staple at different locations. Screen this library for both Mcl-1 and BCL-xL binding using a Fluorescence Polarization assay to identify the staple position that yields the highest selectivity ratio. |
Issue 3: Low or No Activity in Cell-Based Assays
| Question | Possible Cause & Suggested Solution |
| My peptide shows high affinity and selectivity in biochemical assays, but it doesn't kill Mcl-1 dependent cancer cells. What should I check? | 1. Poor Cell Permeability: The peptide may not be efficiently crossing the cell membrane to reach its intracellular target, Mcl-1, which resides on the mitochondrial outer membrane.Solution: Confirm cellular uptake by synthesizing a fluorescently labeled version (e.g., FITC-labeled) of your peptide and visualizing its localization in cells using confocal microscopy. If uptake is poor, consider adding cell-penetrating peptide sequences or modifying the overall charge and hydrophobicity of the peptide.2. Proteolytic Instability: The peptide may be rapidly degraded by proteases either in the cell culture medium (if it contains serum) or inside the cell. While stapling generally increases protease resistance, some sequences can still be susceptible.Solution: Assess peptide stability by incubating it with cell lysate or serum and analyzing its degradation over time by HPLC or mass spectrometry. To improve stability, consider N-terminal acetylation and C-terminal amidation, or incorporating non-natural amino acids that are resistant to cleavage.3. Lack of Target Engagement in a Cellular Context: The peptide may be entering cells but failing to bind Mcl-1 in the complex cellular environment.Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your peptide is binding to and stabilizing Mcl-1 inside intact cells. A positive thermal shift provides direct evidence of target engagement. |
Data Presentation: SAHM-MCL1 Modification and Binding Affinity
The following table summarizes representative binding data for modified stapled peptides based on the MS1 sequence, demonstrating how staple position and amino acid substitutions can enhance affinity and selectivity for Mcl-1.
| Peptide ID | Sequence / Modification | Staple Position | Mcl-1 IC50 (nM) | Selectivity vs. BCL-xL | Helicity (%) |
| MS1 | (Unstapled Parent) | N/A | 811 | ~100x | ~15 |
| M1d | MS1 with Hydrocarbon Staple | i, i+7 | 350 | >100x | ~45 |
| M2d | M1d with Nle at position 10 | i, i+7 | 106 ± 12 | >1000x | N/A |
| M3d | M2d with Aib at position 13 | i, i+7 | 72 ± 11 | >1000x | N/A |
Data adapted from Foight, G. W., et al. (2016). IC50 values were determined by fluorescence polarization competition assays. Selectivity is expressed as the approximate fold-difference in binding affinity for Mcl-1 compared to other BCL-2 family members, primarily BCL-xL.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This protocol is used to determine the binding affinity (IC50 or Ki) of a modified SAHM-MCL1 peptide by measuring its ability to displace a fluorescently labeled probe peptide from recombinant Mcl-1 protein.
Methodology:
-
Reagents & Buffers:
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Recombinant Mcl-1 protein (e.g., Mcl-1ΔNΔC).
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Fluorescent Probe: A high-affinity, FITC-labeled BH3 peptide (e.g., FITC-BIM BH3).
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Test Peptides: Unlabeled, modified SAHM-MCL1 peptides at various concentrations.
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Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
-
Assay Setup (384-well plate format):
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Prepare a solution of Mcl-1 protein and the FITC-probe peptide in assay buffer. The final concentration of Mcl-1 should be at approximately the Kd of the probe, and the probe concentration should be low (e.g., 25 nM) to minimize signal noise.
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Serially dilute the unlabeled test peptides in assay buffer.
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To each well, add the Mcl-1/probe mixture.
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Add the serially diluted test peptides to the appropriate wells. Include control wells with no competitor (maximum polarization) and wells with probe only (minimum polarization).
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for FITC (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Plot the measured millipolarization (mP) values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide required to displace 50% of the fluorescent probe.
-
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the secondary structure of peptides.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 50 mM Tris or phosphate buffer, pH 7.4) to a final concentration of approximately 25-50 µM.
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm).
-
-
Instrument Setup:
-
Use a CD spectrophotometer with a nitrogen purge.
-
Calibrate the instrument using a standard, such as camphor sulfonic acid.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from ~250 nm down to ~190 nm.
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]).
-
An α-helical structure is characterized by two negative minima around 222 nm and 208 nm, and a positive maximum around 192 nm. The magnitude of the signal at 222 nm ([θ]222) is commonly used to estimate the percent helicity of the peptide.
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Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that confirms direct binding of a ligand to its target protein in intact cells. Ligand binding typically stabilizes the target protein, increasing its melting temperature (Tm).
Methodology:
-
Cell Treatment:
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Culture Mcl-1 dependent cells to ~80% confluency.
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Treat the cells with the test SAHM-MCL1 peptide or a vehicle control (e.g., DMSO) for a sufficient time to allow for cell entry and target binding (e.g., 2-4 hours).
-
-
Thermal Challenge:
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Harvest the cells and resuspend them in PBS containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant.
-
-
Target Detection:
-
Analyze the amount of soluble Mcl-1 remaining in the supernatant of each sample using Western blotting or an ELISA-based method with an anti-Mcl-1 antibody.
-
-
Data Analysis:
-
Plot the relative amount of soluble Mcl-1 as a function of temperature for both the vehicle-treated and peptide-treated samples.
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A shift of the melting curve to higher temperatures in the peptide-treated samples indicates thermal stabilization of Mcl-1, confirming target engagement.
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Mandatory Visualizations
Caption: Workflow for designing and validating modified SAHM-MCL1 peptides.
Caption: SAHM-MCL1 inhibits Mcl-1, releasing BAK to trigger apoptosis.
Caption: Troubleshooting flowchart for low cellular activity of SAHM-MCL1.
References
- 1. This compound | Other Notch Signaling | Tocris Bioscience [tocris.com]
- 2. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (this compound) abrogates the hallmarks of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (this compound) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with SAHM1
For researchers, scientists, and drug development professionals utilizing the Notch pathway inhibitor SAHM1, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2][3] It functions by targeting the critical protein-protein interface within the Notch transcriptional activation complex, specifically preventing the recruitment of the coactivator Mastermind-like 1 (MAML1).[1] This disruption prevents the transcription of Notch target genes.
Q2: What is the recommended storage and handling for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Reconstituted solutions are generally stable for up to one month when stored at -20°C. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.
Q3: How should I reconstitute this compound?
This compound is soluble in water up to 1 mg/ml. For cell culture experiments, sterile, oxygen-free water or buffer (e.g., PBS) is recommended for reconstitution. To aid dissolution, brief sonication (3 cycles of 10 seconds, with cooling on ice in between) can be beneficial. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution with the aqueous buffer. Always centrifuge the reconstituted solution to pellet any undissolved material before use.
Troubleshooting Inconsistent Experimental Results
Issue 1: No or Weak Inhibition of Notch Signaling
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Published studies have used a range of concentrations, typically in the micromolar range. |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, uptake can vary between cell lines. Ensure cells are healthy and not overly confluent, which can hinder uptake. If permeability is a concern, consider using a fluorescently labeled this compound to visualize cellular uptake. |
| This compound Degradation | Improper storage or handling can lead to peptide degradation. Ensure this compound has been stored correctly and avoid multiple freeze-thaw cycles. Use freshly prepared dilutions for each experiment. |
| Inactive this compound Lot | Lot-to-lot variability can occur with synthetic peptides. If you suspect an issue with a new batch, compare its performance to a previously validated lot if possible. Contact the supplier for a certificate of analysis and quality control data. |
| Low Notch Pathway Activity in Cells | The inhibitory effect of this compound will only be observed in cells with active Notch signaling. Confirm baseline Notch pathway activity in your cell line by measuring the expression of known Notch target genes (e.g., HES1, HEY1) using qPCR or Western blotting. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Inconsistent cell numbers will lead to variability in the final readout. |
| Uneven this compound Distribution | Mix the this compound solution thoroughly with the cell culture medium before adding it to the cells. Ensure even distribution across the culture vessel. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for critical experiments or ensure they are filled with media to maintain humidity. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for all experimental conditions. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Non-specific Peptide Effects | To distinguish between specific Notch inhibition and non-specific effects of a stapled peptide, it is crucial to use an inactive control peptide. This compound-D1 is a commonly used negative control with mutations that impair its binding to the Notch complex. |
| Cell Line-Specific Responses | The cellular context can influence the response to Notch inhibition. Effects observed in one cell line may not be directly translatable to another. It is important to characterize the effect of this compound in each cell line used. |
| Cytotoxicity at High Concentrations | High concentrations of any peptide can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or MTS assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound and the inactive control peptide (this compound-D1) in cell culture medium. Replace the existing medium with the medium containing the peptides. Include a vehicle control (the solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
Quantitative PCR (qPCR) for Notch Target Gene Expression
This protocol outlines the steps to measure the effect of this compound on the expression of Notch target genes.
-
Cell Treatment: Treat cells with this compound, this compound-D1, and a vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Notch target genes (e.g., HES1, HEY1, NRARP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.
Visualizing Experimental Workflows and Pathways
This compound Mechanism of Action
Caption: this compound inhibits Notch signaling by preventing MAML1 recruitment to the transcriptional complex.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
Validation & Comparative
A Comparative Analysis of SAHM1 and Monoclonal Antibodies in Notch Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Efficacy and Mechanisms
The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, has emerged as a significant therapeutic target in a range of diseases, from cancer to inflammatory disorders.[1][2][3] This guide provides a detailed comparison of two distinct therapeutic modalities that inhibit this pathway: SAHM1, a novel stapled alpha-helical peptide, and monoclonal antibodies (mAbs). We present available experimental data, detail methodologies, and visualize the underlying biological pathways to offer a comprehensive resource for the research and drug development community.
Mechanism of Action: A Tale of Two Strategies
This compound and monoclonal antibodies employ fundamentally different strategies to disrupt Notch signaling, targeting distinct stages of the pathway.
This compound: Intracellular Blockade of the Notch Transactivation Complex
This compound is a synthetic, cell-permeable stapled α-helical peptide derived from mastermind-like 1 (MAML1).[1][4] Its mechanism of action is centered on preventing the assembly of the core Notch transactivation complex within the nucleus. Upon ligand binding and subsequent cleavage, the Notch intracellular domain (NICD) translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator MAML. This ternary complex is essential for the transcription of Notch target genes. This compound mimics the α-helical region of MAML1 that binds to the NICD-CSL complex, thereby competitively inhibiting the recruitment of endogenous MAML1 and preventing transcriptional activation.
This compound inhibits Notch signaling by preventing MAML1 from binding to the nuclear NICD-CSL complex.
Monoclonal Antibodies: Extracellular and Receptor-Level Inhibition
In contrast, monoclonal antibodies targeting the Notch pathway act extracellularly by interfering with the initial ligand-receptor interaction or by targeting the receptor itself. These antibodies can be designed to block specific Notch receptors (Notch1, Notch2, Notch3, Notch4) or their ligands (Delta-like ligands (DLL) and Jagged ligands (Jag)). By binding to the extracellular domains of either the receptor or the ligand, they prevent the juxtacrine signaling necessary for receptor activation and the subsequent proteolytic cleavages that release the NICD. This approach offers the potential for greater specificity in targeting particular Notch paralogs or ligands, which may be dysregulated in specific diseases.
Monoclonal antibodies block Notch signaling by preventing ligand-receptor binding at the cell surface.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head comparative studies of this compound and monoclonal antibodies in the same disease model are not yet available in the published literature. Therefore, this section presents a summary of their efficacy in distinct, yet relevant, preclinical and clinical contexts.
This compound in Allergic Asthma
A key study investigated the therapeutic potential of this compound in a house dust mite (HDM)-driven mouse model of allergic asthma. The findings from this study are summarized below.
| Efficacy Endpoint | This compound Treatment vs. Control | Quantitative Result |
| Airway Inflammation | Reduction in bronchoalveolar lavage (BAL) fluid | Significant decrease in eosinophil and T-cell numbers. |
| T-cell Cytokine Content | Reduction in Th2 cytokines | Downregulation of GATA3 and intracellular IL-4 in BAL fluid T-cells. |
| Bronchial Hyperreactivity | Reduction in airway resistance | Significant reduction in response to methacholine challenge. |
| Serum IgE Levels | Reduction in total IgE | This compound therapy reduced serum IgE levels. |
Monoclonal Antibodies in Oncology and Asthma
Numerous monoclonal antibodies targeting the Notch pathway have been evaluated in preclinical and clinical settings, primarily in oncology. More recently, their potential in inflammatory diseases like asthma is being explored.
Oncology:
| Monoclonal Antibody | Target | Indication | Key Efficacy Findings |
| Enoticumab (REGN421) | DLL4 | Advanced Solid Tumors | Phase 1: Two partial responses (non-small cell lung cancer, ovarian cancer) and stable disease in 16 patients. |
| Tarextumab (OMP-59R5) | Notch2/Notch3 | Advanced Solid Tumors | Phase 1: Well-tolerated with signs of anti-tumor activity. Preclinical: Inhibited tumor growth and reduced cancer stem cell frequency in various xenograft models. |
| Anti-Notch1 mAb (MAb604.107) | Notch1 NRR | T-ALL, Breast and Colon Cancer | Preclinical: Inhibited proliferation of primary T-ALL cells, depleted leukemia-initiating cells, and impeded xenograft growth in breast and colon cancer models. |
| Anti-Notch1 mAb (602.101) | Notch1 Ligand-Binding Domain | Breast Cancer | Preclinical: Reduced the CD44Hi/CD24Low cancer stem-like cell subpopulation and decreased mammosphere formation in MDA-MB-231 cells. |
Asthma:
| Monoclonal Antibody | Target | Indication | Key Efficacy Findings |
| Anti-Notch4 mAb | Notch4 | Allergic Airway Inflammation (mouse model) | Abrogated exacerbation of allergic airway inflammation induced by ultrafine particles. |
| Anti-Jagged1 Antagonists | Jagged1 | Mucous Cell Metaplasia (mouse model) | Dose-dependently prevented IL-13-induced mucous cell metaplasia and mucus hyperproduction. |
Experimental Protocols: A Methodological Overview
The following section details the key experimental methodologies employed in the cited studies to evaluate the efficacy of this compound and Notch-targeting monoclonal antibodies.
This compound in a House Dust Mite (HDM)-Induced Asthma Model
-
Animal Model: Female BALB/c mice were used.
-
Induction of Allergic Airway Inflammation: Mice were sensitized and challenged intratracheally with HDM extract.
-
This compound Administration: A topical therapeutic intervention with this compound or a control peptide was performed during the sensitization, challenge, or both phases.
-
Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid was collected, and cell differentials were determined using multicolor flow cytometry.
-
Measurement of Bronchial Hyperreactivity: Lung resistance in response to increasing doses of methacholine was measured using a Buxco system.
-
Cytokine Analysis: Intracellular cytokine staining of BAL fluid T-cells was performed and analyzed by flow cytometry after stimulation with PMA/ionomycin.
-
Gene Expression Analysis: Expression of key transcription factors like GATA3 was assessed in BAL fluid T-cells.
-
Serum IgE Measurement: Total serum IgE levels were quantified by ELISA.
Workflow for evaluating this compound efficacy in a mouse model of allergic asthma.
Monoclonal Antibody Efficacy in Cancer Models (General Protocol)
-
Cell Lines and Xenograft Models: Human cancer cell lines (e.g., T-ALL, breast cancer) are used for in vitro studies and to establish xenograft tumors in immunocompromised mice.
-
Antibody Administration: Monoclonal antibodies are typically administered intravenously or intraperitoneally at various doses and schedules.
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the effect of the antibody on tumor growth.
-
Pharmacodynamic (PD) Biomarkers: Expression of Notch target genes (e.g., HES1, HEY1) in tumor tissue or peripheral blood is measured by qRT-PCR or other methods to confirm target engagement.
-
Cancer Stem Cell (CSC) Analysis: The frequency of CSCs is often assessed using flow cytometry to identify specific cell surface markers (e.g., CD44Hi/CD24Low for breast cancer) or by limiting dilution assays (e.g., mammosphere formation efficiency).
-
Apoptosis and Proliferation Assays: In vitro assays such as TUNEL or caspase activation assays are used to measure apoptosis, while proliferation is assessed by assays like BrdU incorporation.
Conclusion: Distinct Approaches with Diverse Applications
This compound and monoclonal antibodies represent two promising, yet distinct, strategies for targeting the Notch signaling pathway. This compound offers the advantage of intracellular targeting, directly inhibiting the final step of transcriptional activation. This could potentially be effective regardless of the specific Notch receptor or ligand involved in the disease pathology. Monoclonal antibodies, on the other hand, provide the opportunity for highly specific targeting of individual receptors or ligands, which may offer a better safety profile and tailored therapy for diseases driven by the dysregulation of a particular Notch paralog.
The preclinical data for this compound in allergic asthma is compelling, demonstrating its potential as a novel anti-inflammatory agent. Monoclonal antibodies have a more extensive development history, particularly in oncology, with several agents having advanced to clinical trials. The choice between these modalities will ultimately depend on the specific disease context, the desired level of target specificity, and the safety and efficacy profiles that emerge from further preclinical and clinical investigations. Direct comparative studies are warranted to definitively establish the relative merits of these two innovative approaches to Notch pathway inhibition.
References
- 1. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Monoclonal Antibody against Notch1 Targets Leukemia-associated Mutant Notch1 and Depletes Therapy Resistant Cancer Stem Cells in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch Signaling Pathway Interfering as a Possible Asthma Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (this compound) abrogates the hallmarks of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SAHM1 Inhibitors in Primary Patient Samples: A Comparative Guide
This guide provides a comprehensive comparison of the stapled α-helical peptide derived from mastermind-like 1 (SAHM1), a direct inhibitor of the NOTCH transcription factor complex, with other alternative NOTCH pathway inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations to support the validation of these inhibitors in primary patient samples.
Introduction to this compound and NOTCH Signaling
The NOTCH signaling pathway is a critical regulator of cell fate, differentiation, and proliferation.[1][2] Its aberrant activation is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and other cancers.[1][3][4] this compound is a cell-permeable, hydrocarbon-stapled synthetic peptide designed to disrupt a critical protein-protein interface within the NOTCH transactivation complex. By preventing the assembly of this complex, this compound effectively suppresses the expression of NOTCH target genes, offering a targeted therapeutic strategy.
Mechanism of Action: Targeting the NOTCH Transcription Complex
This compound functions by directly preventing the assembly of the active NOTCH transcriptional complex. This mechanism is distinct from that of Gamma-Secretase Inhibitors (GSIs), which block the cleavage and activation of the NOTCH receptor at the cell membrane. The diagram below illustrates the NOTCH signaling pathway and the points of intervention for this compound and its alternatives.
Performance Comparison of NOTCH Pathway Inhibitors
This compound offers a distinct profile compared to other NOTCH inhibitors like GSIs and the small molecule CB-103. The primary advantage of targeting the downstream transcription complex, as this compound and CB-103 do, is the potential to avoid the dose-limiting intestinal toxicities associated with GSIs, which block a broader range of substrates.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported IC50 | Key Preclinical Findings | Limitations & Toxicities |
| Stapled Peptide | This compound | Prevents MAML1 from binding to the NICD-CSL complex. | 6.5 ± 1.6 µM (in a reporter assay) | Induces apoptosis in T-ALL cell lines; reduces leukemic burden in a mouse T-ALL model. Inhibits allergic airway inflammation in mice. | Peptide-based therapeutics can face pharmacokinetic challenges. |
| γ-Secretase Inhibitor (GSI) | DAPT, LY3039478 | Blocks the intramembrane S3 cleavage of the NOTCH receptor, preventing NICD release. | Varies by compound | Effective at repressing NOTCH target gene expression. Synergizes with chemotherapy in some cancer models. | Off-target cleavage of other substrates leads to significant dose-limiting intestinal toxicity. |
| Small Molecule (Transcription) | CB-103 | Directly inhibits the NOTCH transcription activation complex. | Not specified | Induces cell cycle arrest and apoptosis in T-ALL cell lines, including GSI-resistant ones. Inhibits tumor growth without causing intestinal toxicity in mice. | Newer compound, less long-term data available compared to GSIs. |
Validation in Primary Patient-Derived Samples
Validation in a clinically relevant context is crucial. While extensive data from primary human patient samples is emerging, robust validation has been demonstrated in primary cells from a murine T-ALL model, which serves as a strong surrogate.
In this model, primary leukemic cells (L1601PΔP NOTCH1-dependent) were treated in vitro with this compound before being inoculated into recipient mice. The cohort receiving this compound-treated cells showed a statistically significant reduction in spleen weight and a marked decrease in circulating lymphoblasts and leukemic infiltration in the bone marrow and spleen, demonstrating potent anti-leukemic activity in a primary cell context.
Experimental Protocols and Workflow
Validating this compound or alternative inhibitors in primary samples requires a systematic approach. The following workflow and protocols provide a template for these studies.
Protocol 1: Cell Viability Assay (WST-1 Based)
This protocol is adapted from standard methodologies for assessing cell viability in response to inhibitor treatment.
-
Cell Plating:
-
Isolate primary cells from patient samples (e.g., peripheral blood mononuclear cells or dissociated tumor cells) using an appropriate method like Ficoll-Paque density gradient centrifugation.
-
Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., RPMI with 10% FCS).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound inhibitor, a comparator (e.g., DAPT), and a vehicle control (e.g., DMSO) in culture medium.
-
Add the diluted compounds to the wells. Ensure each concentration is tested in triplicate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Protocol 2: Target Gene Expression Analysis (qPCR)
This protocol measures the direct effect of the inhibitor on the NOTCH signaling pathway.
-
Sample Preparation:
-
Plate and treat primary cells with inhibitors at their respective IC₅₀ concentrations for 24 hours, as described in Protocol 1.
-
Harvest the cells and lyse them using a suitable buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for NOTCH target genes (e.g., HES1, HEY1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle control.
-
A significant decrease in the expression of NOTCH target genes in this compound-treated samples compared to controls validates target engagement.
-
References
- 1. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic approaches to modulating Notch signaling: Current challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of SAHM1 on Notch Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stapled α-helical peptide, SAHM1, with other Notch signaling inhibitors. It is designed to offer an objective analysis of performance based on available experimental data, aiding researchers in the selection of appropriate tools for their studies on Notch-dependent cellular processes and therapeutic development.
Introduction to this compound and Notch Signaling Inhibition
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. Its dysregulation is implicated in a variety of diseases, including cancer. Consequently, the development of specific and potent Notch inhibitors is a significant area of therapeutic research.
This compound is a cell-permeable, hydrocarbon-stapled peptide derived from Mastermind-like 1 (MAML1)[1]. It acts by disrupting the formation of the Notch transcriptional activation complex, a key step in the canonical Notch signaling pathway. This complex consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL, and the co-activator MAML. By mimicking the binding domain of MAML, this compound competitively inhibits the recruitment of endogenous MAML, thereby preventing the transcription of Notch target genes[1][2].
This guide compares the efficacy of this compound in modulating the expression of downstream Notch target genes with other well-established and emerging Notch inhibitors, including γ-secretase inhibitors (GSIs) like DAPT and direct inhibitors of the Notch transcription complex like CB-103.
Comparative Analysis of Notch Target Gene Inhibition
The efficacy of Notch inhibitors is primarily determined by their ability to suppress the expression of canonical Notch target genes, such as those in the Hairy and Enhancer of Split (HES) and Hairy/Enhancer-of-split related with YRPW motif (HEY) families.
Quantitative Comparison of Inhibitor Effects on Notch Target Gene Expression
The following tables summarize the quantitative data on the effects of this compound and other Notch inhibitors on the mRNA levels of key Notch target genes. It is important to note that the data has been collated from different studies, and therefore experimental conditions such as cell lines, inhibitor concentrations, and treatment durations may vary.
Table 1: Effect of Notch Inhibitors on HES1 mRNA Expression
| Inhibitor | Cell Line | Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| This compound | Limbal Epithelial Cells | 1 µM | 24 hours | ~0.6 | [3] |
| DAPT | Limbal Epithelial Cells | 1 µM | 24 hours | ~0.5 | [3] |
| CB-103 | RPMI-8402 (T-ALL) | 10 µM | 14 hours | ~0.2 | |
| Fidaxomicin | 4T1 (Breast Cancer) | 1 µM | 24 hours | ~0.4 |
Table 2: Effect of Notch Inhibitors on HEY1 mRNA Expression
| Inhibitor | Cell Line | Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| This compound | Limbal Epithelial Cells | 1 µM | 24 hours | ~0.7 | |
| DAPT | Limbal Epithelial Cells | 1 µM | 24 hours | ~1.0 (no significant change) | |
| CB-103 | RPMI-8402 (T-ALL) | 10 µM | 14 hours | Not Reported | |
| Fidaxomicin | 4T1 (Breast Cancer) | 1 µM | 24 hours | ~0.5 |
Table 3: Effect of Notch Inhibitors on HES5 mRNA Expression
| Inhibitor | Cell Line | Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| This compound | Limbal Epithelial Cells | 1 µM | 24 hours | ~0.6 | |
| DAPT | Limbal Epithelial Cells | 1 µM | 24 hours | ~0.5 | |
| Fidaxomicin | 4T1 (Breast Cancer) | 1 µM | 24 hours | ~0.3 |
Summary of Inhibitor Performance:
Based on the available data, this compound demonstrates a clear inhibitory effect on the transcription of key Notch target genes, including HES1, HEY1, and HES5. In a direct comparison in limbal epithelial cells, this compound and the GSI DAPT showed comparable efficacy in downregulating HES1 and HES5. Notably, this compound was effective in reducing HEY1 expression where DAPT showed no significant effect in the same study. CB-103, another direct inhibitor of the Notch transcription complex, also shows potent inhibition of HES1.
It is crucial to consider the different mechanisms of action when comparing these inhibitors. GSIs like DAPT have a broader inhibitory profile as they target the γ-secretase enzyme, which is involved in the processing of other substrates besides Notch. In contrast, inhibitors like this compound and CB-103 offer a more targeted approach by directly interfering with the Notch transcriptional machinery.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the downstream effects of Notch inhibitors.
Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression
This protocol is used to quantify the mRNA levels of Notch target genes.
1. RNA Extraction and cDNA Synthesis:
-
Culture cells to the desired confluency and treat with the Notch inhibitor (e.g., this compound, DAPT, CB-103) at various concentrations and time points.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2. qRT-PCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., HES1, HEY1, HES5) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green).
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.
Luciferase Reporter Assay for Notch Signaling Activity
This assay measures the transcriptional activity of the Notch pathway.
1. Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a Notch-responsive luciferase reporter plasmid (containing CSL binding sites upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
2. Inhibitor Treatment and Luciferase Measurement:
-
After 24 hours, treat the transfected cells with the Notch inhibitors at desired concentrations.
-
Lyse the cells after the treatment period and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a percentage of the activity in untreated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine if a specific protein (e.g., NICD, CSL) is bound to a specific DNA sequence (e.g., the promoter of a Notch target gene).
1. Cross-linking and Chromatin Preparation:
-
Treat cells with the Notch inhibitor.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-NICD or anti-CSL) or a negative control IgG overnight.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
3. DNA Purification and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR using primers specific for the promoter region of the Notch target gene of interest.
4. Data Analysis:
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Visualizing the Molecular Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Notch Signaling Pathway and Point of Intervention for this compound
References
Safety Operating Guide
Navigating the Safe Disposal of SAHM1: A Procedural Guide
For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of SAHM1, a Notch pathway inhibitor. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with standard laboratory safety protocols.
This compound: Key Chemical and Safety Data
This compound is a stabilized, hydrocarbon-stapled alpha-helical peptide. While specific, detailed disposal instructions are not universally provided by manufacturers, its known properties allow for the formulation of a safe disposal plan based on general principles of chemical waste management. The following table summarizes key data for this compound.
| Property | Value | Source |
| Form | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble to 1 mg/ml in water; 50 mg/mL in DMSO | |
| Purity | ≥90% to ≥93% (HPLC) |
Experimental Protocol: this compound Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Decontamination of Solutions:
-
For solutions of this compound, if institutional policy requires, deactivate the biological activity. A common method for peptide inactivation is treatment with a 10% bleach solution. However, it is crucial to never use bleach if the solution contains solvents like DMSO , as this can cause a hazardous reaction.
-
If the solution is in a compatible solvent, add the deactivating agent and allow it to sit for a recommended period (e.g., 30 minutes) to ensure complete inactivation.
3. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items such as pipette tips, tubes, and gloves, in a designated hazardous chemical waste container. This container should be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.
-
Liquid Waste: Collect this compound solutions in a separate, leak-proof, and chemically compatible hazardous waste container. Ensure the container is properly labeled with "Hazardous Waste" and the full chemical contents, including all solvents.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
4. Container Management:
-
Keep all waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
-
Do not overfill waste containers. Fill to no more than 80% capacity.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures and utilizing the provided workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Protocols for Handling SAHM1
Personal Protective Equipment (PPE) for SAHM1
When handling this compound, especially in its powdered form, a multi-layered PPE approach is crucial to prevent inhalation, dermal contact, and eye exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended).[2] | Prevents direct skin contact with the peptide. Double-gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from airborne powder particles and accidental splashes of this compound solutions. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher, particularly when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine powder particles, which is a primary route of exposure for powdered biochemicals. |
Experimental Workflow and Safety Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity. The following workflow diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Detailed Experimental Protocols
Receiving and Storage: Upon receipt, inspect the container for any damage. This compound is a solid, white to off-white powder and should be stored at -20°C in a dry, dark place.
Weighing and Reconstitution: Due to the risk of inhalation, weighing of the powdered this compound should be conducted in a chemical fume hood or a similar ventilated enclosure. Use anti-static weigh boats to prevent scattering of the powder. This compound is soluble in water to 1 mg/ml and in DMSO to 50 mg/mL. When reconstituting, add the solvent slowly and gently swirl to dissolve. Avoid shaking to prevent aerosolization.
Handling of Solutions: Once in solution, the risk of inhalation is significantly reduced. However, standard laboratory practices for handling chemical solutions should be maintained. Always wear gloves and eye protection.
Disposal Plan
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered contaminated solid waste. Unused or expired this compound solutions constitute liquid chemical waste.
Disposal Procedure:
-
Solid Waste : Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. They will provide guidance on the proper disposal route, which is typically through a certified hazardous waste management service.
-
Decontamination : After handling, decontaminate all work surfaces with an appropriate cleaning solution.
By adhering to these safety and logistical protocols, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
